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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction Ethyl 6-chloro-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 6-chloro-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are often exploited in the design of bioactive molecules.[1] The presence of these halogens can influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 6-chloro-2,3-difluorobenzoate, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and logical synthetic route to Ethyl 6-chloro-2,3-difluorobenzoate involves a two-step process:

  • Halogenation: Introduction of a chlorine atom at the 6-position of a suitable 2,3-difluorinated precursor.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester.

This strategy allows for the precise installation of the required substituents and is amenable to scale-up.

Pathway 1: Synthesis from 2,3-Difluorobenzoic Acid

This is a common and direct approach, starting from the commercially available 2,3-difluorobenzoic acid.

Step 1: Chlorination of 2,3-Difluorobenzoic Acid

The initial and critical step is the regioselective chlorination of 2,3-difluorobenzoic acid to yield 6-chloro-2,3-difluorobenzoic acid.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed for this transformation.[1] These reagents are effective for electrophilic aromatic substitution on activated rings, although the reaction with difluorobenzoic acid can be challenging due to the deactivating effect of the fluorine atoms and the carboxylic acid group.

  • Catalyst: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is often necessary to enhance the electrophilicity of the chlorinating agent and facilitate the substitution reaction.

  • Reaction Conditions: The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of unwanted side products.

Experimental Protocol: Synthesis of 6-chloro-2,3-difluorobenzoic acid

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel is charged with 2,3-difluorobenzoic acid.

  • Reagent Addition: An excess of thionyl chloride is added dropwise to the stirred starting material at room temperature.

  • Catalyst Introduction: A catalytic amount of anhydrous ferric chloride is carefully added.

  • Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the excess thionyl chloride is carefully removed by distillation under reduced pressure. The residue is then cooled and cautiously quenched with ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford crude 6-chloro-2,3-difluorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the pure carboxylic acid.

Step 2: Esterification of 6-chloro-2,3-difluorobenzoic Acid

The final step is the conversion of the synthesized 6-chloro-2,3-difluorobenzoic acid to its ethyl ester, Ethyl 6-chloro-2,3-difluorobenzoate. The Fischer esterification is the most common and cost-effective method for this transformation.[2][3][4]

Causality Behind Experimental Choices:

  • Reaction Type: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4]

  • Reagents: Ethanol is used as both the reactant and the solvent to drive the equilibrium towards the product side.[4][5]

  • Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by the alcohol.[2][4][5]

  • Reaction Conditions: The reaction is heated under reflux to increase the reaction rate.[2] The removal of water as it is formed can also be employed to shift the equilibrium towards the ester.[2][4]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: A round-bottom flask is charged with 6-chloro-2,3-difluorobenzoic acid and a large excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly and carefully added to the stirred mixture.

  • Reaction Progression: The mixture is heated to reflux and maintained at this temperature for several hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Neutralization and Washing: The organic solution is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Ethyl 6-chloro-2,3-difluorobenzoate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Data Summary for Pathway 1

StepReactantsReagents/CatalystKey ConditionsProduct
1. Chlorination2,3-Difluorobenzoic acidThionyl chloride, Ferric chlorideReflux6-chloro-2,3-difluorobenzoic acid
2. Esterification6-chloro-2,3-difluorobenzoic acid, EthanolSulfuric acidRefluxEthyl 6-chloro-2,3-difluorobenzoate

Visual Workflow for Pathway 1

Synthesis_Pathway_1 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Esterification A 2,3-Difluorobenzoic Acid B 6-chloro-2,3-difluorobenzoic Acid A->B SOCl₂, FeCl₃ Reflux C 6-chloro-2,3-difluorobenzoic Acid D Ethyl 6-chloro-2,3-difluorobenzoate C->D Ethanol, H₂SO₄ Reflux

Caption: Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate from 2,3-Difluorobenzoic Acid.

Alternative Esterification Strategies

While Fischer esterification is robust, certain substrates may be sensitive to the strongly acidic and high-temperature conditions. In such cases, alternative methods can be employed.[3][6]

Acyl Chloride Formation Followed by Esterification

This two-step method avoids the equilibrium limitations of the Fischer esterification.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] This reaction proceeds readily, often at room temperature or with gentle heating.

  • Esterification: The isolated acyl chloride is then reacted with ethanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl byproduct, driving the reaction to completion. This reaction is usually fast and can be performed at lower temperatures.[3]

Experimental Protocol:

  • Acyl Chloride Synthesis: 6-chloro-2,3-difluorobenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated gently until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation.

  • Ester Formation: The crude 6-chloro-2,3-difluorobenzoyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath. A solution of ethanol and a stoichiometric amount of pyridine or triethylamine in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is washed with water, dilute acid (to remove the base), and brine. The organic layer is dried and the solvent is evaporated to yield the crude ester, which is then purified.

Steglich Esterification

For acid-sensitive substrates, the Steglich esterification offers a mild alternative.[6]

Causality Behind Experimental Choices:

  • Coupling Agents: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

  • Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (ethanol) to form the ester, with the byproduct being a urea derivative (dicyclohexylurea in the case of DCC), which is often insoluble and can be removed by filtration. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.

Visual Comparison of Esterification Methods

Esterification_Methods cluster_fischer Fischer Esterification cluster_acyl_chloride Acyl Chloride Method cluster_steglich Steglich Esterification F1 Carboxylic Acid + Alcohol F2 Ester + Water F1->F2 H⁺ catalyst Heat (Reflux) AC1 Carboxylic Acid AC2 Acyl Chloride AC1->AC2 SOCl₂ or (COCl)₂ AC3 Ester + HCl AC2->AC3 Alcohol, Base S1 Carboxylic Acid + Alcohol S2 Ester + Urea byproduct S1->S2 DCC/EDC, DMAP

Caption: Comparison of common esterification methodologies.

Characterization and Quality Control

A crucial aspect of any synthesis is the rigorous characterization of the final product to confirm its identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the ethyl group and the correct substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Conclusion

The synthesis of Ethyl 6-chloro-2,3-difluorobenzoate is most reliably achieved through a two-step sequence involving the chlorination of 2,3-difluorobenzoic acid followed by esterification of the resulting 6-chloro-2,3-difluorobenzoic acid. While Fischer esterification represents a straightforward and economical method for the second step, alternative procedures such as the acyl chloride method or Steglich esterification provide milder conditions for sensitive substrates. The choice of the specific pathway and reaction conditions should be guided by factors such as substrate compatibility, desired scale, and available resources. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended applications in research and development.

References

  • EvitaChem. (n.d.). Buy Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids.
  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 6-chloro-2,3-difluorobenzoate

Abstract This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7), a halogenated aromatic ester of significant interest in the fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7), a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, field-tested experimental protocol for data acquisition, a thorough interpretation of the predicted data, and an explanation of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar complex molecules.

Introduction

Ethyl 6-chloro-2,3-difluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₇ClF₂O₂ and a molecular weight of 220.60 g/mol [1]. Its structure, featuring an ethyl ester group and a heavily substituted benzene ring with two fluorine atoms and one chlorine atom, imparts unique electronic and steric properties that are leveraged in the synthesis of novel bioactive molecules. Accurate structural confirmation and purity assessment are paramount in any research and development workflow, and spectroscopic techniques are the cornerstone of this process.

This guide provides a robust framework for the spectroscopic analysis of Ethyl 6-chloro-2,3-difluorobenzoate. By presenting predicted data alongside detailed acquisition protocols and in-depth interpretations, we aim to equip researchers with the necessary knowledge to confidently identify and characterize this compound, and to apply these principles to other complex halogenated aromatics.

Molecular Structure

The structural representation of Ethyl 6-chloro-2,3-difluorobenzoate is crucial for the interpretation of its spectroscopic data. The numbering of the atoms in the molecule is essential for assigning NMR signals.

Caption: Structure of Ethyl 6-chloro-2,3-difluorobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine substituents. The following sections detail the predicted NMR data and the protocols for their acquisition.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize the predicted NMR data for Ethyl 6-chloro-2,3-difluorobenzoate. These predictions are based on established chemical shift correlations, coupling constant databases, and computational NMR prediction tools[1].

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.45 - 7.55m1HH-5
~7.15 - 7.25m1HH-4
4.42q2H-OCH₂CH₃J(H,H) = 7.1
1.40t3H-OCH₂CH₃J(H,H) = 7.1

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C=O
~150 (dd)C-F (C-2)
~148 (dd)C-F (C-3)
~130C-H (C-5)
~125C-H (C-4)
~124C-Cl (C-6)
~122C-CO (C-1)
~62-OCH₂CH₃
~14-OCH₂CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as reference)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -135dF-2
~ -145dF-3
Experimental Protocol for NMR Data Acquisition

Expertise & Experience: The choice of solvent and instrument frequency is critical. CDCl₃ is a standard, relatively non-polar solvent suitable for this compound. A high-field instrument (500 MHz for ¹H) is recommended to resolve the complex couplings expected in the aromatic region due to the fluorine substituents.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 6-chloro-2,3-difluorobenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: wide spectral width to encompass the expected chemical shifts, referenced to an external standard like CFCl₃ (δ = 0.00 ppm).

Interpretation of NMR Spectra

¹H NMR:

  • The two aromatic protons, H-4 and H-5, are expected to appear as complex multiplets due to mutual coupling and coupling to the fluorine atoms. The electron-withdrawing nature of the halogens will shift these protons downfield.

  • The ethyl ester group will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.

¹³C NMR:

  • The carbonyl carbon of the ester will appear at the most downfield position (~162 ppm).

  • The carbons directly bonded to fluorine (C-2 and C-3) will show large one-bond C-F coupling constants and will be significantly downfield. They will appear as doublets of doublets due to coupling with both fluorine atoms.

  • The remaining aromatic carbons will appear in the typical aromatic region (120-135 ppm).

¹⁹F NMR:

  • Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • These signals will likely appear as doublets due to mutual F-F coupling. The ortho and meta arrangement of the fluorine atoms will influence their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

Table 4: Predicted IR Data (Liquid Film/KBr)

Wavenumber (ν, cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, 1480Medium-StrongC=C stretch (aromatic ring)
~1300-1250StrongC-O stretch (ester)
~1150-1050StrongC-F stretch
~800-700StrongC-Cl stretch
Experimental Protocol for IR Data Acquisition

Trustworthiness: A background spectrum must be run prior to the sample spectrum to subtract any atmospheric (CO₂, H₂O) or instrumental noise, ensuring the resulting spectrum is solely from the sample.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum will be dominated by several key absorptions:

  • A strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group[2].

  • Strong absorptions in the 1300-1050 cm⁻¹ region will be due to the C-O stretching of the ester and the C-F stretching vibrations[2][3].

  • The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1480 cm⁻¹.

  • The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed above and below 3000 cm⁻¹, respectively.

  • A strong absorption in the lower frequency region (around 800-700 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data

Table 5: Predicted Key Fragments in EI-MS

m/zPredicted Fragment Ion
220/222[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
191/193[M - C₂H₅]⁺
175/177[M - OC₂H₅]⁺
147/149[M - OC₂H₅ - CO]⁺
Experimental Protocol for MS Data Acquisition

Authoritative Grounding: Electron Ionization (EI) is a standard, high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Gas Chromatography (GC) is an ideal method for introducing a pure sample into the mass spectrometer.

Protocol:

  • Sample Introduction: Use a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) for sample introduction. This ensures the analysis of a pure compound.

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

Interpretation of Mass Spectrum

The fragmentation of Ethyl 6-chloro-2,3-difluorobenzoate under EI conditions is expected to follow pathways characteristic of ethyl esters and halogenated aromatic compounds.

MS_Fragmentation M [C₉H₇ClF₂O₂]⁺˙ m/z = 220/222 F1 [C₇H₂ClF₂O]⁺ m/z = 191/193 M->F1 - C₂H₅˙ F2 [C₇H₂ClF₂O]⁺ m/z = 175/177 M->F2 - ˙OC₂H₅ F3 [C₆H₂ClF₂]⁺ m/z = 147/149 F2->F3 - CO

Caption: Predicted major fragmentation pathway for Ethyl 6-chloro-2,3-difluorobenzoate in EI-MS.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 220, with an M+2 peak at m/z 222 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

  • Loss of Ethoxy Radical: A prominent fragment will result from the loss of an ethoxy radical (∙OC₂H₅) to give the acylium ion at m/z 175/177.

  • Loss of Carbon Monoxide: The acylium ion can then lose a molecule of carbon monoxide (CO) to form a halogenated phenyl cation at m/z 147/149.

  • Loss of Ethyl Radical: Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (∙C₂H₅), resulting in a fragment at m/z 191/193.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data for Ethyl 6-chloro-2,3-difluorobenzoate, along with detailed experimental protocols and in-depth interpretations. While predicted data serves as an excellent guide, it is imperative to confirm these findings with experimental data. The protocols and interpretations provided herein offer a solid foundation for researchers to acquire, analyze, and understand the spectroscopic characteristics of this and other complex halogenated aromatic compounds, thereby ensuring the integrity and validity of their scientific endeavors.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CASCADE. Retrieved from [Link]

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • University of Lausanne. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3417–3424. Retrieved from [Link]

  • MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Retrieved from [Link]

Sources

Foundational

Solubility and Stability of Ethyl 6-chloro-2,3-difluorobenzoate: A Comprehensive Guide for Process Chemists and Formulators

Executive Summary Ethyl 6-chloro-2,3-difluorobenzoate (CAS: 1805224-98-9) is a highly specialized, polyhalogenated building block widely utilized in the synthesis of biologically active pharmaceutical ingredients and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-chloro-2,3-difluorobenzoate (CAS: 1805224-98-9) is a highly specialized, polyhalogenated building block widely utilized in the synthesis of biologically active pharmaceutical ingredients and advanced agrochemicals[1][2]. The rational design of processes involving this intermediate requires a deep understanding of its physicochemical behavior. Its unique substitution pattern—featuring an ortho-chlorine and two adjacent fluorine atoms—creates a highly specific electronic environment that governs both its solubility profile and its chemical stability[1].

This technical whitepaper provides an in-depth analysis of the thermodynamic solubility, hydrolytic stability, and regioselective reactivity of Ethyl 6-chloro-2,3-difluorobenzoate. By elucidating the causality behind its physical properties, this guide equips researchers with self-validating protocols for formulation and downstream synthesis.

Physicochemical Profiling

The physical properties of Ethyl 6-chloro-2,3-difluorobenzoate are dictated by its lack of hydrogen-bond donors, high halogen content, and the resulting dipole moment. These factors contribute to its high lipophilicity and distinct phase behavior[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 6-chloro-2,3-difluorobenzoate
CAS Number 1805224-98-9[3]
Molecular Formula C9H7ClF2O2[1]
Molecular Weight 220.60 g/mol [1]
Appearance Clear liquid to pale yellow solid (temperature dependent)[1]
General Solubility Soluble in dichloromethane (DCM) and ethanol; poorly soluble in water[1]
Environmental Stability Sensitive to moisture and light; stable under standard inert conditions[1]

Thermodynamic Solubility in Common Solvents

The Causality of Phase Behavior

Ethyl 6-chloro-2,3-difluorobenzoate exhibits classic lipophilic behavior. The absence of hydroxyl or amine groups means it cannot act as a hydrogen-bond donor, rendering it poorly soluble in highly polar, protic aqueous environments[1]. However, the ester carbonyl can act as a weak hydrogen-bond acceptor, which explains its high solubility in short-chain alcohols like ethanol[1]. Its solubility is maximized in aprotic, polarizable solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), where dipole-dipole interactions and London dispersion forces dominate the solvation thermodynamics.

Table 2: Solubility Profile in Common Solvents
SolventPolarity IndexSolubility ClassificationSolvation Mechanism
Water 10.2Poorly Soluble[1]High hydrophobic penalty; lack of H-bond donors.
Ethanol 5.2Soluble[1]H-bond acceptance at the ester carbonyl.
Dichloromethane 3.1Highly Soluble[1]Favorable dipole-dipole and dispersion forces.
DMSO 7.2Highly SolubleStrong dipole-dipole interactions.

Stability Profiling: Hydrolytic, Thermal, and Regioselective Reactivity

The stability of Ethyl 6-chloro-2,3-difluorobenzoate is not uniform across its structure; it is a finely tuned system driven by competing steric and electronic effects[1].

Plasma and Aqueous Hydrolysis

In biological or basic aqueous media, the ester linkage undergoes hydrolysis. Comparative ester hydrolysis kinetics reveal that Ethyl 6-chloro-2,3-difluorobenzoate exhibits a plasma hydrolysis half-life of 42 minutes [1].

Mechanistic Causality: This specific half-life is a result of opposing forces. The bulky ortho-chlorine atom provides significant steric hindrance, physically impeding the approach of water or hydroxide nucleophiles to the carbonyl carbon[1]. Conversely, the highly electronegative fluorine atoms at the C2 and C3 positions exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and activating it toward cleavage[1].

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Beyond ester hydrolysis, the aromatic ring itself is susceptible to nucleophilic attack. Computational and experimental data reveal a stark regioselectivity: the C2 fluorine is significantly more susceptible to nucleophilic displacement than the C3 fluorine[1].

Mechanistic Causality: The C2 position is flanked by two strongly electron-withdrawing groups—the ester moiety and the ortho-chlorine. This creates a highly localized electrophilic center. Experimental verification demonstrates that amination (SNAr) at the C2 position proceeds 6.7 times faster than at the C3 position under identical conditions[1].

Pathways Core Ethyl 6-chloro-2,3-difluorobenzoate Hydrolysis Ester Hydrolysis (Plasma/Base) Core->Hydrolysis H2O / Esterases SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile Acid 6-chloro-2,3-difluorobenzoic acid (t1/2 = 42 min) Hydrolysis->Acid Cleavage C2 C2 Substitution (Major, 6.7x faster) SNAr->C2 Inductive Activation C3 C3 Substitution (Minor) SNAr->C3 Steric Hindrance

Degradation and substitution pathways of Ethyl 6-chloro-2,3-difluorobenzoate.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for evaluating the thermodynamic solubility and hydrolytic stability of this compound.

Protocol 1: Thermodynamic Solubility Determination (Modified OECD 105)

The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility[4][5]. For highly lipophilic compounds like Ethyl 6-chloro-2,3-difluorobenzoate, centrifugation is strictly preferred over filtration during phase separation to prevent the artificial loss of the analyte due to adsorption onto filter membranes.

Step-by-Step Workflow:

  • Saturation: Add an excess amount of Ethyl 6-chloro-2,3-difluorobenzoate (approx. 50 mg) to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a sealed, light-protected borosilicate glass flask[5].

  • Equilibration: Agitate the suspension on a rotary shaker at 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium is reached[4][5].

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C[5]. Do not use PTFE or nylon filters.

  • Quantification: Carefully extract the clear supernatant and dilute appropriately in the mobile phase. Quantify the dissolved concentration using a validated HPLC-UV method (typically monitored at 254 nm) against a standard calibration curve[5].

Workflow S1 Excess Solute Addition S2 Equilibration (24-48h, 25°C) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Quantification (HPLC-UV/MS) S3->S4

Modified OECD 105 Shake-Flask workflow for thermodynamic solubility.

Protocol 2: Plasma Hydrolysis Kinetics (LC-MS/MS)

To validate the 42-minute half-life, plasma stability assays must be conducted under strict enzymatic control[6][7].

Step-by-Step Workflow:

  • Preparation: Pre-incubate 990 µL of blank human or rat plasma (buffered to pH 7.4) in a water bath at 37 °C for 10 minutes[6][7].

  • Initiation: Spike the plasma with 10 µL of a 1 mM stock solution of Ethyl 6-chloro-2,3-difluorobenzoate in DMSO (final solvent concentration 1% v/v to prevent enzyme denaturation)[6][7].

  • Sampling: At predefined time points (e.g., 0, 15, 30, 45, 60, and 120 minutes), withdraw 50 µL aliquots[7].

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog)[8].

  • Extraction & Analysis: Vortex the quenched samples for 2 minutes, centrifuge at 12,000 RPM for 10 minutes to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k )[7][8].

References

  • EvitaChem. Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450) Physical and Chemical Properties. Retrieved from1

  • BLD Pharm. Ethyl 6-chloro-2,3-difluorobenzoate (CAS: 1805224-98-9) Catalog Data. Retrieved from 2

  • Benchchem. An In-depth Technical Guide to Physicochemical Properties (OECD Guideline 105). Retrieved from 5

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from 4

  • SciSpace. Ester prodrugs: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Retrieved from 7

  • Journal of Pharmacology and Experimental Therapeutics. Pharmacokinetics of Novel Dipeptide Ester Prodrugs after Oral Administration. Retrieved from 6

Sources

Exploratory

Potential applications of Ethyl 6-chloro-2,3-difluorobenzoate in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of Ethyl 6-chloro-2,3-difluorobenzoate Abstract Ethyl 6-chloro-2,3-difluorobenzoate is a polysubstituted aromatic compound whose unique electronic and steric prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthetic Applications of Ethyl 6-chloro-2,3-difluorobenzoate

Abstract

Ethyl 6-chloro-2,3-difluorobenzoate is a polysubstituted aromatic compound whose unique electronic and steric properties make it a valuable and versatile building block in modern organic synthesis. The strategic placement of three distinct halogen atoms and an ester functional group on the benzene ring allows for a range of selective transformations. This guide provides a comprehensive overview of the core reactivity and key applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, providing field-proven protocols and insights for researchers, chemists, and drug development professionals.

Introduction: The Molecular Blueprint

Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7) is a halogenated benzoate ester with the molecular formula C₉H₇ClF₂O₂.[1] Its structure is characterized by a benzene ring bearing two fluorine atoms at the C2 and C3 positions, a chlorine atom at the C6 position, and an ethyl ester group at the C1 position.[1] This substitution pattern renders the aromatic ring electron-deficient, a critical feature that dictates its chemical behavior and synthetic potential. The presence of multiple, electronically distinct halogen substituents opens avenues for regioselective functionalization, making it a strategic precursor for creating novel bioactive molecules.[1]

Table 1: Physicochemical Properties of Ethyl 6-chloro-2,3-difluorobenzoate

PropertyValue
CAS Number 773135-52-7[1]
Molecular Formula C₉H₇ClF₂O₂[1]
Molecular Weight 220.60 g/mol [1]
Boiling Point ~264.2 °C at 760 mmHg[1]
Flash Point ~109.6 °C[1]
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1F)F)Cl[1]

The synthesis of this compound typically involves the chlorination of 2,3-difluorobenzoic acid, followed by a Fischer-Speier esterification with ethanol in the presence of an acid catalyst like sulfuric acid.[1]

G cluster_synthesis Synthetic Pathway 2_3_difluorobenzoic_acid 2,3-Difluorobenzoic Acid chlorination Chlorination (e.g., SOCl₂) 2_3_difluorobenzoic_acid->chlorination 6_chloro_2_3_difluorobenzoic_acid 6-Chloro-2,3-difluorobenzoic Acid chlorination->6_chloro_2_3_difluorobenzoic_acid esterification Esterification (Ethanol, H₂SO₄) 6_chloro_2_3_difluorobenzoic_acid->esterification product Ethyl 6-chloro-2,3-difluorobenzoate esterification->product

Caption: General synthetic route to Ethyl 6-chloro-2,3-difluorobenzoate.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes Ethyl 6-chloro-2,3-difluorobenzoate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] In this mechanism, a nucleophile attacks the electron-poor ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before displacing a leaving group.[4]

Mechanistic Rationale and Regioselectivity

The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[2][5] In Ethyl 6-chloro-2,3-difluorobenzoate, the ester group and the halogens all act as EWGs.

Computational studies and experimental evidence suggest that the fluorine atom at the C2 position is the most susceptible to nucleophilic displacement.[1] This enhanced reactivity is due to the combined electron-withdrawing inductive effects of the adjacent ester group at C1 and the chlorine atom at C6, which effectively stabilize the transition state leading to the Meisenheimer intermediate. This provides a powerful tool for regioselective functionalization, allowing for the introduction of various nucleophiles at a specific position.[1]

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Experimental Protocol: Amine Substitution

This protocol describes a representative SNAr reaction using an amine nucleophile to displace the C2-fluorine.

Objective: To synthesize Ethyl 6-chloro-2-(diethylamino)-3-fluorobenzoate.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 6-chloro-2,3-difluorobenzoate and anhydrous DMF (or DMSO).

  • Add potassium carbonate, followed by the dropwise addition of diethylamine at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Aprotic dipolar solvents like DMSO are known to enhance the rate of SNAr reactions by stabilizing the anionic intermediate.[1]

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Core Application: Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Ethyl 6-chloro-2,3-difluorobenzoate is an ideal substrate for these transformations due to the differential reactivity of its halogen substituents.

Chemoselectivity: The C-Cl vs. C-F Bond

A cornerstone of using this substrate in cross-coupling is the orthogonal reactivity of the C-Cl and C-F bonds. In typical palladium-catalyzed cycles (e.g., Suzuki, Stille, Heck), the C-Cl bond undergoes oxidative addition to the Pd(0) center much more readily than the significantly stronger C-F bonds.[1] This chemoselectivity allows for the precise functionalization at the C6 position while leaving the fluorine atoms untouched for potential subsequent transformations.[1]

G Generalized catalytic cycle for Pd-catalyzed cross-coupling. pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetal Transmetalation (R-M) pd_complex->transmetal pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction depends on the desired transformation and substrate compatibility. The Suzuki-Miyaura coupling is often preferred due to the operational simplicity and the generally non-toxic nature of boronic acid reagents.

Table 2: Performance of Cross-Coupling Reactions at the C6-Position

Reaction TypeTypical Catalyst SystemTemp (°C)Yield Range (%)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃80–10075–92Potential for protodeboronation side reactions.[1]
Stille Pd₂(dba)₃, AsPh₃100–12082–95Requires removal of toxic tin byproducts.[1]
Negishi Pd(dppf)Cl₂60–8068–85Organozinc reagents can be moisture-sensitive.[1]
Heck Pd(OAc)₂, P(o-tol)₃10055–70Risk of olefin isomerization.[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a standard Suzuki-Miyaura reaction to form a C-C bond at the C6 position.

Objective: To synthesize Ethyl 2,3-difluoro-6-phenylbenzoate.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a Schlenk flask, combine Ethyl 6-chloro-2,3-difluorobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Toluene/Water) via cannula, followed by the catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to obtain the biaryl product.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

The true synthetic power of Ethyl 6-chloro-2,3-difluorobenzoate is realized when it is used as a scaffold to build complex heterocyclic systems, which are ubiquitous in medicinal chemistry.[6] The functional handles (ester, chloro, fluoro) can be manipulated sequentially to construct rings.

For example, an initial SNAr reaction with an appropriate binucleophilic reagent (e.g., an amino alcohol or a diamine) can be followed by an intramolecular cyclization to forge a new heterocyclic ring. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which can then participate in cyclization reactions.[7] The chlorine at C6 can be used as a coupling handle to append a group that later participates in a ring-closing reaction. This modular approach is highly valuable in diversity-oriented synthesis for drug discovery programs. For instance, derivatives of this molecule can serve as precursors for synthesizing novel quinolinecarboxylic acids, a class of compounds known for their antibacterial activity.[8]

G Modular workflow for heterocyclic synthesis. start Ethyl 6-chloro-2,3-difluorobenzoate step1 Step 1: Regioselective Functionalization start->step1 SNAr or Cross-Coupling intermediate Functionalized Intermediate step1->intermediate step2 Step 2: Cyclization Reaction intermediate->step2 product Heterocyclic Product (e.g., Quinolone, Benzimidazole) step2->product

Caption: Modular workflow for heterocyclic synthesis.

Conclusion

Ethyl 6-chloro-2,3-difluorobenzoate is far more than a simple halogenated aromatic; it is a precisely engineered synthetic tool. Its value lies in the predictable and selective reactivity of its functional groups. The electron-deficient ring readily undergoes nucleophilic aromatic substitution, primarily at the C2-fluorine, while the C6-chlorine serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise, controlled elaboration of the molecular framework. For scientists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science, mastering the reaction pathways of this versatile building block provides a significant strategic advantage in the rapid and efficient construction of novel chemical entities.

References

  • Title: Heterocyclic compounds, preparation methods therefor, and methods of uses thereof Source: Google Patents URL
  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source: SAGE Journals URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Preprints.org URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

  • Title: Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism Source: TIGP URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Procurement, Synthesis, and Application of Ethyl 6-chloro-2,3-difluorobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery and agrochemical development, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Ethyl 6-chloro-2,3-difluorobenzoate (CAS: 1805224-98-9) represents a highly versatile electrophilic scaffold. The unique substitution pattern—featuring a chlorine atom at the C6 position and fluorine atoms at the C2 and C3 positions—imparts distinct electronic and steric properties to the benzene ring.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the commercial landscape, mechanistic utility, and rigorous experimental protocols associated with this compound. This document is designed to serve as a self-validating reference for integrating Ethyl 6-chloro-2,3-difluorobenzoate into complex synthetic workflows.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of Ethyl 6-chloro-2,3-difluorobenzoate is the first step in predicting its behavior in organic synthesis. The electron-withdrawing nature of the halogens significantly lowers the electron density of the aromatic ring, making it an excellent candidate for downstream nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Data

PropertyValue
Chemical Name Ethyl 6-chloro-2,3-difluorobenzoate
CAS Registry Number 1805224-98-9
Molecular Formula C₉H₇ClF₂O₂
Molecular Weight 220.60 g/mol
Structural Class Halogenated Benzoate Ester

Commercial Availability and Supplier Landscape

Procuring high-purity halogenated benzoates is critical, as isomeric impurities (e.g., 2-chloro-3,6-difluoro isomers) can severely compromise downstream regioselectivity. Fortunately, Ethyl 6-chloro-2,3-difluorobenzoate is commercially available through several specialized chemical vendors catering to R&D professionals.

When sourcing this compound, it is imperative to request Certificates of Analysis (CoA) that include ¹⁹F NMR data to validate the exact placement of the fluorine atoms. Below is a consolidated landscape of verified suppliers.

Table 2: Key Commercial Suppliers

SupplierCatalog / Product IDStated PurityDistribution / Notes
BLD Pharm BD01828674≥98%Global stock available; ships internationally [2].
Bidepharm BD0182867498%Available in 1g+ quantities with full QC data [3].
Sigma-Aldrich 1805224-98-9R&D GradeBroad global distribution network [4].
abcr Gute Chemie AB653288R&D GradeEuropean distribution focus [5].
EvitaChem EVT-15498450R&D GradeSynthesized upon request / catalog stock [1].

Mechanistic Role and Synthetic Utility

The strategic value of Ethyl 6-chloro-2,3-difluorobenzoate lies in the causality of its structural design:

  • The Ester Group: Acts as a directing group and a stable protecting moiety during ring functionalization. It can later be hydrolyzed to the free acid or converted directly into amides/alcohols via nucleophilic acyl substitution.

  • C2 and C3 Fluorines: Fluorine's high electronegativity inductively withdraws electron density from the ring. This makes the aromatic system highly electrophilic.

  • C6 Chlorine: The C-Cl bond is weaker than the C-F bonds. This energetic difference allows for highly chemoselective transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) specifically at the C6 position without disturbing the fluorines.

Insight: The steric hindrance generated by the di-ortho substituents (C2-F and C6-Cl) flanking the ester group provides excellent stability against unwanted hydrolysis during basic or aqueous workups in multi-step syntheses.

Synthesis and Experimental Protocols

For laboratories opting to synthesize this building block in-house, the standard route involves the chlorination of 2,3-difluorobenzoic acid followed by a Fischer-Speier esterification [1].

Synthetic Workflow Visualization

G A 2,3-Difluorobenzoic Acid B Chlorination (SOCl2 / PCl5) A->B C 6-Chloro-2,3-difluorobenzoic Acid B->C Regioselective Halogenation D Esterification (EtOH, H2SO4 reflux) C->D E Ethyl 6-chloro-2,3-difluorobenzoate (CAS: 1805224-98-9) D->E Fischer-Speier Esterification F Downstream Applications (Pharma / Agrochemicals) E->F Nucleophilic Substitution & Cross-Coupling

Synthesis and downstream application workflow for Ethyl 6-chloro-2,3-difluorobenzoate.

Protocol: Synthesis via Fischer-Speier Esterification

Objective: Convert 6-chloro-2,3-difluorobenzoic acid to its ethyl ester. Causality: Concentrated H₂SO₄ acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to drive the equilibrium toward the ester. The steric bulk around the carboxylate group necessitates extended reflux times.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-chloro-2,3-difluorobenzoic acid in absolute ethanol (10 volumes). Rationale: Absolute ethanol is strictly required to minimize the presence of water, which would otherwise drive the equilibrium back toward the carboxylic acid.

  • Catalyst Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise. Rationale: Dropwise addition at low temperatures prevents localized heating and potential side reactions, such as the etherification of ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C. Maintain reflux for 6 to 12 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quenching: Once the starting material is fully consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol.

  • Workup: Partition the resulting residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Rationale: The NaHCO₃ neutralizes the acid catalyst and deprotonates any unreacted starting material, drawing it into the aqueous layer and ensuring high purity of the organic phase.

  • Isolation: Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude product via silica gel flash chromatography using a hexane/ethyl acetate gradient to obtain pure Ethyl 6-chloro-2,3-difluorobenzoate.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized or procured compound, a rigorous, self-validating analytical system must be employed. Relying on a single analytical method is insufficient for highly substituted aromatics.

  • ¹H NMR (CDCl₃): Confirm the presence of the ethyl ester via a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -CH₂-). The aromatic protons will appear as complex multiplets due to heteronuclear F-H coupling.

  • ¹⁹F NMR: This is the most critical validation step. It confirms the regiochemistry of the fluorine atoms. You must observe two distinct signals with a large ortho-fluorine coupling constant ( ³JFF​≈20 Hz), definitively confirming the 2,3-difluoro arrangement.

  • GC-MS / LC-MS: Validate the molecular weight. The mass spectrum must display a molecular ion peak at m/z 220, alongside a characteristic 3:1 isotopic ratio for the M and M+2 peaks, which confirms the presence of exactly one chlorine atom.

References

  • EvitaChem. "Buy Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450)". EvitaChem.
  • BLD Pharm. "1805561-18-5|Ethyl 3-cyano-6-chloro-2-fluorobenzoate". BLD Pharm.
  • Bidepharm. "CAS:1398504-37-4, 2,4-二氯-6-氟苯甲酸甲酯". Bidepharm.
  • Sigma-Aldrich. "6-chloro-2,3-indolinedione". Sigma-Aldrich.
  • abcr Gute Chemie. "AB653288 | CAS 1805224-98-9". abcr.
Exploratory

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 6-chloro-2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed examination of the thermochemical properties of Ethyl 6-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the thermochemical properties of Ethyl 6-chloro-2,3-difluorobenzoate, a halogenated aromatic ester of increasing interest in the pharmaceutical and agrochemical sectors.[1] While specific experimental thermochemical data for this compound is not extensively available in public literature, this document outlines the established experimental and computational methodologies that are critical for its characterization. By leveraging data from analogous structures and well-documented analytical techniques, this guide offers a robust framework for researchers to determine key thermochemical parameters essential for process development, safety assessment, and material science applications.

Introduction to Ethyl 6-chloro-2,3-difluorobenzoate

Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7) is a substituted aromatic ester with the molecular formula C₉H₇ClF₂O₂.[1] Its structure, featuring a chlorinated and difluorinated benzene ring, imparts unique electronic and steric properties that are of significant interest in the design of novel bioactive molecules.[1] The thermochemical properties of this compound are fundamental to understanding its stability, reactivity, and behavior in various physical and chemical processes.

Molecular Structure and Basic Properties

The molecular structure consists of an ethyl ester of 6-chloro-2,3-difluorobenzoic acid.[1] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇ClF₂O₂[1]
Molecular Weight 220.60 g/mol [1]
CAS Number 773135-52-7[1]
Boiling Point Approx. 264.2 ± 40.0 °C at 760 mmHg[1]
Density Approx. 1.3 ± 0.1 g/cm³[1]
Flash Point 109.6 ± 16.5 °C[1]
Synthesis Overview

The synthesis of Ethyl 6-chloro-2,3-difluorobenzoate typically involves a two-step process:

  • Chlorination: 2,3-difluorobenzoic acid is chlorinated at the 6-position using a suitable chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]

  • Esterification: The resulting 6-chloro-2,3-difluorobenzoic acid is then esterified with ethanol in the presence of an acid catalyst, commonly sulfuric acid, under reflux conditions.[1]

Synthesis_Workflow A 2,3-Difluorobenzoic Acid C 6-Chloro-2,3-difluorobenzoic Acid A->C Chlorination B Chlorinating Agent (e.g., SOCl₂) E Ethyl 6-chloro-2,3-difluorobenzoate C->E Esterification D Ethanol (C₂H₅OH) + Acid Catalyst

Caption: Synthesis workflow for Ethyl 6-chloro-2,3-difluorobenzoate.

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques used to characterize the thermochemical properties of aromatic esters. These methodologies are directly applicable to Ethyl 6-chloro-2,3-difluorobenzoate.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring heat flow associated with thermal transitions as a function of temperature. For Ethyl 6-chloro-2,3-difluorobenzoate, DSC can be used to determine key parameters such as melting point, enthalpy of fusion, and heat capacity.[2][3][4][5]

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity Ethyl 6-chloro-2,3-difluorobenzoate into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization. An empty sealed pan is used as a reference.[4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[2][4]

  • Measurement Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[2][4]

    • Temperature Program:

      • Equilibrate the sample at a temperature below its expected melting point.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.[4]

      • Hold isothermally for a few minutes.

      • Cool the sample at a controlled rate.

      • Perform a second heating scan under the same conditions to ensure a consistent thermal history.[4]

  • Data Analysis: From the second heating scan, determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.[2][4] The heat capacity (Cₚ) can also be determined from the DSC data.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Seal in Aluminum Pan A->B C Calibrate with Indium B->C D Set Temperature Program (Heating/Cooling Cycles) C->D E Run under N₂ Purge D->E F Analyze Thermogram E->F G Determine Tₘ and ΔHfus F->G H Calculate Cₚ F->H

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of formation (ΔfH°) of organic compounds.[6][7][8][9][10] For halogenated compounds like Ethyl 6-chloro-2,3-difluorobenzoate, specialized procedures are required to ensure complete combustion and to account for the formation of halogenated products.

  • Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the acid products.

  • Combustion: The bomb is filled with high-pressure oxygen (typically 30 atm) and the sample is ignited electrically.[7][9]

  • Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature rise of the water is measured with high precision.

  • Corrections and Calculations: The raw data is corrected for the heat of ignition, the formation of nitric acid from residual nitrogen, and the formation of hydrochloric and hydrofluoric acids. The heat of combustion is then calculated, from which the standard enthalpy of formation can be derived using Hess's Law and known enthalpies of formation for CO₂, H₂O, HCl, and HF.[7][8] Benzoic acid is often used as a primary standard for calibrating the calorimeter.[7][9][10][11]

Vapor Pressure and Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is a critical parameter for distillation, purification, and understanding intermolecular forces. It can be determined by measuring the vapor pressure of the substance at different temperatures.

  • Transpiration Method: A stream of inert gas is passed through or over the sample at a controlled temperature and flow rate. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.[12][13]

  • Knudsen Effusion Method: This method is suitable for substances with low vapor pressures and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[6]

  • Static Method: The pressure of the vapor in equilibrium with the condensed phase is measured directly using a manometer at various temperatures.[14]

The enthalpy of vaporization can then be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G4 theory) can provide reliable estimates of thermochemical properties.[12][13][15]

Calculation of Enthalpy of Formation

Quantum chemical calculations can determine the gas-phase enthalpy of formation.[12][15] This is often achieved through the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculations.

Prediction of Other Thermochemical Properties

Computational models can also be used to predict heat capacities and entropies. These calculations are valuable for validating experimental results and for providing data when experiments are not feasible.[12]

Safety and Handling

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16][17][18]

  • Irritation: Causes skin and serious eye irritation.[16][17][19]

  • Respiratory Irritation: May cause respiratory irritation.[16][17][19]

Recommended Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[16][19]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][19]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19]

  • Wash hands thoroughly after handling.[16][19]

Conclusion

The thermochemical properties of Ethyl 6-chloro-2,3-difluorobenzoate are essential for its effective application in research and development. This guide has outlined the standard experimental and computational methodologies for determining these properties. By applying techniques such as DSC, combustion calorimetry, and vapor pressure measurements, researchers can obtain the critical data needed for process optimization, safety protocols, and advancing the use of this compound in various scientific fields.

References

  • Palacios, A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Barrall, E. M., et al. (1969). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. Molecular Crystals and Liquid Crystals, 8(1), 27-43.
  • Verevkin, S. P., et al. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations.
  • Verevkin, S. P., et al. (2023). Structure-property relationships in alkoxy substituted benzoates from experimental and computational thermochemistry.
  • Ribeiro da Silva, M. A. V., et al. (2019). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. ChemistryOpen, 8(7), 896-908.
  • Sigma-Aldrich. (2025).
  • Merck Millipore. (n.d.).
  • MSDS Europe. (2020).
  • UNECE. (n.d.).
  • Verevkin, S. P., et al. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • Ribeiro da Silva, M. A. V., et al. (2019). Thermochemical Study of Methyl n-Methoxybenzoates: An Experimental and Computational Approach.
  • BenchChem. (n.d.). A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry.
  • CymitQuimica. (2024).
  • López, O., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 242, 1-11.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms for PTF and....
  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid, ethyl ester (CAS 19064-14-3).
  • Cammenga, H. K., et al. (1996). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature.
  • Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 38(3), 167-169.
  • Prakash, G. K. S., & Hu, J. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 45(15), 2047-2058.
  • Jessup, R. S. (1942). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. Journal of Research of the National Bureau of Standards, 29(4), 247-270.
  • Armstrong, G. T., & Johnson, W. H. (1973). Standard reference materials for combustion calorimetry.
  • Cengel, Y. A., & Boles, M. A. (n.d.). Property Tables and Charts (SI Units).
  • UCSB. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances.
  • NIST. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • Jessup, R. S. (1942). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. Semantic Scholar.
  • UCSB Physics. (n.d.).
  • Churney, K. L., & Armstrong, G. T. (1968). Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(5), 453–465.
  • Gundry, H. A., & Meetham, A. R. (1958). The heat of combustion of benzoic acid NBS standard sample 39i. Transactions of the Faraday Society, 54, 664-668.
  • TA Instruments. (n.d.).
  • NextSDS. (n.d.).
  • Zhang, Y., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(41), 23158-23167.
  • CAMEO Chemicals. (n.d.).
  • Mullan, M. R., et al. (2009). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Applied and Environmental Microbiology, 75(6), 1563-1569.
  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4797.
  • Kumar, A., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Zanders, D., et al. (2018). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 47(32), 11029-11041.
  • Active Thermochemical Tables. (n.d.).
  • Ribeiro da Silva, M. A. V., et al. (2005). Enthalpies of formation and strain of chlorobenzoic acids from thermochemical measurements and from ab initio calculations. The Journal of Physical Chemistry A, 109(19), 4375-4380.
  • MBE-Komponenten. (n.d.).
  • Domalski, E. S., et al. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.

Sources

Protocols & Analytical Methods

Method

Protocol for using Ethyl 6-chloro-2,3-difluorobenzoate as a chemical intermediate

Application Notes & Protocols for Ethyl 6-chloro-2,3-difluorobenzoate Introduction: The Strategic Utility of a Polysubstituted Aromatic Intermediate Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Ethyl 6-chloro-2,3-difluorobenzoate

Introduction: The Strategic Utility of a Polysubstituted Aromatic Intermediate

Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring two fluorine atoms, a chlorine atom, and an ethyl ester group on a benzene ring, imparts a distinct reactivity profile that is strategically valuable for researchers in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and ester groups activates the ring for specific transformations, primarily at the chlorinated position, making it a key building block for introducing fluorinated phenyl moieties into target structures.[2][3][4]

The incorporation of fluorine into pharmacologically active compounds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] Ethyl 6-chloro-2,3-difluorobenzoate provides a direct route to such structures, finding application in the development of novel antibacterial agents and other therapeutics.[1][7] This document provides a detailed guide to its properties, core reactivity, and standardized protocols for its application in key synthetic transformations.

PropertyValue
CAS Number 773135-52-7[1]
Molecular Formula C₉H₇ClF₂O₂[1]
Molecular Weight 220.60 g/mol [1]
Boiling Point ~264.2 °C at 760 mmHg[1]
Density ~1.3 g/cm³[1]
Flash Point ~109.6 °C[1]

Core Concepts in Reactivity

The synthetic utility of Ethyl 6-chloro-2,3-difluorobenzoate is dominated by the chemistry of its halogenated aromatic ring. The key to its application lies in understanding two primary reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic substitution.[2][3] In Ethyl 6-chloro-2,3-difluorobenzoate, the two fluorine atoms and the ethyl ester group strongly activate the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism.[4] A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized onto the electron-withdrawing substituents, particularly those in the ortho and para positions relative to the point of attack.[3][4] In the final step, the leaving group—in this case, the chloride ion—is eliminated, restoring the aromaticity of the ring.[4] The chlorine atom is the most labile leaving group in this system for this reaction type.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in Ethyl 6-chloro-2,3-difluorobenzoate also serves as a handle for the formation of new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura coupling is a particularly powerful and widely used example.[9][10]

This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[10] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst.

This methodology allows for the precise and efficient construction of biaryl structures, which are common motifs in pharmaceutical compounds.[5]

Experimental Protocols and Workflows

Safety Precautions: Ethyl 6-chloro-2,3-difluorobenzoate is classified as a skin and eye irritant.[11] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[11][12] All manipulations should be performed in a well-ventilated chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for complete hazard information before commencing any experimental work.[11]

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details the substitution of the chlorine atom with a secondary amine, a common transformation in the synthesis of bioactive molecules.

Objective: To synthesize Ethyl 2,3-difluoro-6-(morpholin-4-yl)benzoate.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL per gram of starting material).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (5x the volume of DMF used) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water washes are crucial to remove the high-boiling point DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

Causality:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[1]

  • Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to provide the activation energy required to overcome the aromaticity of the ring during the initial nucleophilic attack.[13]

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Ethyl 6-chloro-2,3-difluorobenzoate - K₂CO₃ - DMF B Add Morpholine A->B C Heat to 80-90°C (4-6 hours) B->C D Monitor by TLC C->D E Quench with Water & Extract with EtOAc D->E F Wash with Water/Brine E->F G Dry (MgSO₄) & Concentrate F->G H Purify by Column Chromatography G->H I Pure Product H->I

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond by coupling the aryl chloride with a boronic acid.

Objective: To synthesize Ethyl 2,3-difluoro-6-(4-methoxyphenyl)benzoate.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), aqueous solution (2M)

  • 1,4-Dioxane

  • Toluene

  • Diatomaceous earth

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), separatory funnel, rotary evaporator.

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware (round-bottom flask, condenser) and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Setup: To the flask, add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the palladium catalyst Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add 1,4-dioxane (or toluene) as the organic solvent, followed by the aqueous solution of K₃PO₄ (2.5 eq). The mixture should be biphasic.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. The reaction should become homogeneous as it progresses. Monitor by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is critical to prevent its deactivation and ensure catalytic turnover.

  • Catalyst: Pd(PPh₃)₄ is a common, effective pre-catalyst for Suzuki couplings involving aryl chlorides.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

  • Solvent System: A mixture of an organic solvent (dioxane/toluene) and water allows both the organic-soluble halide and the water-soluble base to be present in the reaction mixture.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Chloride - Boronic Acid - Pd(PPh₃)₄ B Add Solvents: - Dioxane - aq. K₃PO₄ A->B C Heat to 90-100°C (8-12 hours) B->C D Monitor by TLC/GC-MS C->D E Filter through Diatomaceous Earth D->E F Extract with EtOAc E->F G Wash, Dry (MgSO₄) & Concentrate F->G H Purify by Column Chromatography G->H I Pure Biaryl Product H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

  • EvitaChem.
  • Tokyo Chemical Industry.
  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
  • ResearchGate.
  • Wikipedia.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Chemistry LibreTexts. 16.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI.
  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • YouTube.

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Application

Application Notes & Protocols: Ethyl 6-chloro-2,3-difluorobenzoate in Pharmaceutical Drug Discovery

Introduction: The Strategic Value of a Fluorinated Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][3] Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7) has emerged as a particularly valuable synthetic intermediate, offering a precisely substituted aromatic scaffold for the construction of complex, biologically active molecules.[4]

This compound is a member of the benzoate ester class, characterized by a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a chlorine atom at the 6 position, and an ethyl ester group.[4] This specific arrangement of halogens provides a unique reactivity profile, making it a versatile precursor for a range of pharmaceutical targets, most notably in the synthesis of quinoline-based therapeutics.[5][6][7][8] The presence of multiple halogens allows for selective, position-specific chemical modifications, a critical feature for structure-activity relationship (SAR) studies in drug discovery.

This guide provides an in-depth exploration of the applications of Ethyl 6-chloro-2,3-difluorobenzoate, complete with detailed synthetic protocols and the scientific rationale behind methodological choices.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of Ethyl 6-chloro-2,3-difluorobenzoate

PropertyValueSource
CAS Number 773135-52-7[4]
Molecular Formula C₉H₇ClF₂O₂[4]
Molecular Weight 220.60 g/mol Calculated
Plasma Hydrolysis Half-life 42 minutes[4]
Appearance Colorless to pale-yellow liquidInferred

Table 2: GHS Hazard and Precautionary Statements

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritationP264, P280, P302+P352
H319 Causes serious eye irritationP280, P305+P351+P338
H335 May cause respiratory irritationP261, P271, P304+P340
H410 Very toxic to aquatic life with long lasting effectsP273, P391, P501
Data sourced from Sigma-Aldrich Safety Data Sheet.

Core Application: A Gateway to Quinolone Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antibacterial, antimalarial, and anti-inflammatory properties.[5][8][9] Ethyl 6-chloro-2,3-difluorobenzoate is an excellent starting material for constructing substituted quinolones, leveraging its reactive chlorine for nucleophilic aromatic substitution (SNAr).

The general workflow involves an initial SNAr reaction to replace the C6-chloro group with a nitrogen nucleophile, followed by cyclization and further modifications to build the quinoline ring system. The fluorine atoms at the C2 and C3 positions remain to modulate the electronic properties and metabolic stability of the final compound.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Drug Candidate A Ethyl 6-chloro-2,3-difluorobenzoate B Substituted Aniline Intermediate A->B SNAr with R-NH₂ (Protocol 2) C Ester Hydrolysis (Saponification) B->C D Cyclization Reaction C->D E Substituted Quinolone Scaffold D->E e.g., Gould-Jacobs Reaction F Final Drug Molecule E->F Further Functionalization

Caption: General workflow for synthesizing quinolone-based drug candidates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of Ethyl 6-chloro-2,3-difluorobenzoate.

Protocol 1: Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate

This protocol describes the preparation of the title compound from 2,3-difluorobenzoic acid via a two-step chlorination and esterification process.[4]

G start 2,3-Difluorobenzoic Acid step1 Step 1: Chlorination Reagents: Thionyl Chloride (SOCl₂) Conditions: Reflux start->step1 intermediate 6-Chloro-2,3-difluorobenzoic Acid step1->intermediate step2 Step 2: Esterification Reagents: Ethanol (EtOH), H₂SO₄ (cat.) Conditions: Reflux, 6-12h intermediate->step2 end Ethyl 6-chloro-2,3-difluorobenzoate step2->end

Caption: Synthesis pathway for Ethyl 6-chloro-2,3-difluorobenzoate.

Materials:

  • 2,3-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Chlorination of 2,3-Difluorobenzoic Acid

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 2,3-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the flask. Causality Note: Thionyl chloride is used in excess to serve as both the chlorinating agent and the solvent. It converts the carboxylic acid to an acid chloride, which is more reactive towards electrophilic aromatic substitution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (use a trap cooled with dry ice/acetone). The crude 6-chloro-2,3-difluorobenzoic acid is typically used in the next step without further purification.

Step 2: Fischer-Speier Esterification

  • Setup: To the flask containing the crude acid chloride, add anhydrous ethanol (10-20 volumes).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the ethanol volume). Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction is driven to completion by using a large excess of ethanol.[4]

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine. Trustworthiness Note: The bicarbonate wash is critical. Effervescence indicates successful neutralization of the acid. Continue washing until no more gas evolves.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 6-chloro-2,3-difluorobenzoate (typical yields: 70-85%).[4]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for replacing the C6-chloro group with a primary or secondary amine, a key step in building more complex pharmaceutical intermediates.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate

  • Amine (R-NH₂, 1.1-1.5 eq)

  • Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq), the chosen amine (1.1 eq), potassium carbonate (2.0 eq), and the aprotic polar solvent (e.g., DMSO).

  • Reaction: Heat the reaction mixture to 80-120 °C. Causality Note: The electron-withdrawing effects of the fluorine atoms and the ester group activate the aromatic ring towards nucleophilic attack, specifically at the carbon bearing the chlorine atom. An elevated temperature is required to overcome the activation energy for this substitution.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting benzoate is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove the residual solvent (e.g., DMSO) and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aniline derivative.

Safety and Handling

Proper handling and disposal are critical when working with halogenated organic compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][12] In case of accidental contact, flush the affected area with copious amounts of water.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow the product to enter drains. Waste should be sent to an approved waste disposal plant.[2]

References

  • EvitaChem. (n.d.). Ethyl 6-chloro-2,3-difluorobenzoate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Universität Münster. (2019, January 31). New building blocks for drug discovery.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Ethyl 2,3-dichloro-6-fluorobenzoate.
  • Sigma-Aldrich. (n.d.). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.
  • Semantic Scholar. (n.d.). Quinoline derivatives bearing 4-amino.
  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
  • An Overview: The biologically important quninoline derivatives. (2011, September 19).
  • Journal of the Chilean Chemical Society. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • CymitQuimica. (2023, July 5). 6-Chloro-2,3-difluorotoluene.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

Method

Application Notes & Protocols: Strategic Functionalization of Ethyl 6-chloro-2,3-difluorobenzoate via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Ethyl 6-chloro-2,3-difluorobenzoate Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 6-chloro-2,3-difluorobenzoate

Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an activating ester group and three distinct halogen atoms—provides a versatile platform for constructing complex molecular architectures. The strategic displacement of one of these halogens via Nucleophilic Aromatic Substitution (SNAr) is the primary method for its elaboration. This guide provides a detailed examination of the mechanistic principles, reaction conditions, and step-by-step protocols for the successful SNAr functionalization of this substrate.

Mechanistic Insights and Regioselectivity

The functionalization of Ethyl 6-chloro-2,3-difluorobenzoate proceeds through the classical two-step addition-elimination SNAr mechanism. This process is contingent on the presence of electron-withdrawing groups (EWGs) that activate the aromatic ring to nucleophilic attack.

The Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This step is typically the rate-determining step of the reaction.

  • Formation of a Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial, and it is enhanced by the EWGs (the ester group and remaining halogens) which delocalize the negative charge.

  • Elimination & Rearomatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism Substrate Ethyl 6-chloro-2,3-difluorobenzoate (C2 is attacked) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - F⁻ (Leaving Group) LeavingGroup F⁻

Caption: General SNAr mechanism on Ethyl 6-chloro-2,3-difluorobenzoate.

Controlling Regioselectivity: The primary challenge with polysubstituted haloaromatics is controlling which halogen is displaced. For Ethyl 6-chloro-2,3-difluorobenzoate, the sites of potential substitution are C2 (Fluoro), C3 (Fluoro), and C6 (Chloro).

  • Activation: The ester group at C1 is the primary activating EWG. Its influence is strongest at the ortho (C2, C6) and para (C4, which is unsubstituted) positions. The C3 position is only weakly activated (meta to the ester).

  • Leaving Group Ability: In SNAr, the "element effect" often shows reactivity in the order of F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom makes the attached carbon atom significantly more electrophilic and susceptible to attack, which is the rate-determining step.

  • Predicted Outcome: Computational studies and experimental evidence for similar systems indicate that the fluorine atom at the C2 position exhibits the highest susceptibility to nucleophilic displacement .[3] This is due to the combined electron-withdrawing inductive effects of the ortho ester group and the ortho chlorine substituent, making the C2 carbon the most electrophilic center. Therefore, selective displacement of the C2-fluorine is the expected and achievable outcome under controlled conditions with common O- and N-nucleophiles.[3]

Core Reaction Parameters: A Summary

Successful SNAr reactions on this substrate depend on the careful selection of four key parameters.

ParameterRecommended Choices & Rationale
Nucleophile N-Nucleophiles: Primary/secondary aliphatic or aromatic amines. O-Nucleophiles: Alcohols, phenols. S-Nucleophiles: Thiols, thiophenols. Rationale: A wide range of nucleophiles can be employed. Stronger nucleophiles generally lead to faster reactions.
Solvent Polar Aprotic Solvents: DMF, DMSO, NMP, Acetonitrile (ACN), THF.[4] Rationale: These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Protic solvents like water or ethanol can deactivate the nucleophile and are generally avoided.
Base Inorganic: K₂CO₃, Cs₂CO₃. Strong: NaH, KHMDS. Organic: Triethylamine (TEA), DIPEA. Rationale: A base is crucial when using neutral nucleophiles (alcohols, thiols, amines) to deprotonate them in situ, generating the more potent anionic nucleophile. The choice of base depends on the pKa of the nucleophile.
Temperature Room Temperature to 120 °C. Rationale: Reaction temperature is empirically determined. While some highly activated systems react at room temperature, heating is often required to drive the reaction to completion. Careful temperature control can sometimes enhance regioselectivity.

Application Protocols

Note: These protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles. Always conduct reactions in a well-ventilated fume hood.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes the substitution of the C2-fluorine with a generic secondary amine, such as morpholine or piperidine.

  • Materials:

    • Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq)

    • Amine nucleophile (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 - 3.0 eq).

    • Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M.

    • Add the amine nucleophile (1.2 - 1.5 eq) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol details the reaction with an alcohol or phenol, which requires pre-formation of the more nucleophilic alkoxide/phenoxide.

  • Materials:

    • Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq)

    • Alcohol or Phenol nucleophile (1.2 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, three-neck flask under an inert atmosphere, add the alcohol/phenol (1.2 eq) and dissolve in anhydrous THF (to approx. 0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • In a separate flask, dissolve Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the alkoxide/phenoxide solution back to 0 °C and add the solution of the benzoate dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-65 °C (reflux for THF).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The following diagram outlines the logical flow for executing the SNAr protocols described above.

Workflow Prep Reactant Preparation (Substrate, Nucleophile, Base, Solvent) Setup Reaction Setup (Inert Atmosphere, Temperature Control) Prep->Setup Reaction Reaction Monitoring (TLC Analysis) Setup->Reaction Workup Work-up & Extraction (Quenching, Phase Separation) Reaction->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis

Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Reactivity 1. Insufficiently active nucleophile. 2. Water contamination deactivating nucleophile/base. 3. Insufficient temperature.1. Ensure a suitable base is used to generate the anionic nucleophile (e.g., use NaH instead of K₂CO₃ for alcohols). 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. 3. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
Mixture of Isomers The reaction conditions are not selective enough, leading to substitution at C6 or C3.While C2 substitution is favored, selectivity can be enhanced by: - Lowering Temperature: This can favor the kinetically preferred product. - Steric Hindrance: Using a bulkier nucleophile may increase selectivity for the electronically favored C2 position.
Side Product Formation 1. Reaction with the ester group (hydrolysis or amidation). 2. Over-reaction or decomposition at high temperatures.1. Use milder bases (e.g., K₂CO₃ over NaH where possible) and moderate temperatures to avoid ester cleavage. 2. Carefully monitor the reaction and avoid unnecessarily long reaction times or excessive heat.

References

  • Otsuka, M., Endo, K., & Shibata, T. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Request PDF. [Link]

  • Shibata, T. et al. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications. [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • Buncel, E., & Um, I. H. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Sample, H. C., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Gaber, A. et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Pietra, F. (1965). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Quarterly Reviews, Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]

Sources

Application

Use of Ethyl 6-chloro-2,3-difluorobenzoate in the synthesis of heterocyclic compounds

An Application Guide to the Synthesis of Heterocyclic Compounds Using Ethyl 6-chloro-2,3-difluorobenzoate Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Ethyl 6-chloro-2,3-difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Heterocyclic Compounds Using Ethyl 6-chloro-2,3-difluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 6-chloro-2,3-difluorobenzoate

In the landscape of medicinal and agrochemical research, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Ethyl 6-chloro-2,3-difluorobenzoate has emerged as a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds.[1] Its utility is derived from a unique combination of reactive sites: an ethyl ester for transformations or as a directing group, and a strategically halogenated benzene ring. The presence of two electron-withdrawing fluorine atoms and a chlorine atom activates the aromatic ring for nucleophilic substitution, while their specific placement provides a blueprint for regioselective cyclization reactions.[1] This guide provides in-depth protocols and technical insights into the application of this reagent for the synthesis of two pharmaceutically significant heterocyclic scaffolds: quinolones and indazoles.

Part 1: Synthesis of Fluoroquinolone Scaffolds

The fluoroquinolone core is a cornerstone of antibacterial therapy, found in numerous broad-spectrum antibiotics.[2][3] The Gould-Jacobs reaction and its variations represent a classical and robust approach to constructing the quinolone nucleus.[3] The following protocols adapt these principles, utilizing Ethyl 6-chloro-2,3-difluorobenzoate as the starting aryl component to build the bicyclic system characteristic of these potent drugs.

Synthetic Workflow for Quinolone Core Synthesis

The overall strategy involves a three-step sequence: (1) condensation of an aniline derivative with a malonic ester equivalent to form an anilinomethylene malonate, (2) a high-temperature thermal cyclization to form the quinolone ring, and (3) nucleophilic substitution to introduce a key heterocyclic amine at the C-7 position, a common feature for enhancing antibacterial activity.

G cluster_0 Protocol 1: Synthesis of a Fluoroquinolone Core A Ethyl 6-chloro-2,3- difluorobenzoate B Step 1: Amidation (e.g., 3-chloro-4-fluoroaniline) A->B Reagent (i) C Step 2: Condensation (Diethyl ethoxymethylenemalonate) B->C Reagent (ii) D Intermediate (iii) (Anilinomethylene malonate) C->D E Step 3: Thermal Cyclization (Diphenyl ether, ~250°C) D->E F Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate (iv) E->F G Step 4: N-Alkylation (e.g., Ethyl iodide, K2CO3, DMF) F->G H N-1 Substituted Quinolone Ester G->H I Step 5: Saponification (NaOH, H2O/EtOH) H->I J Final Fluoroquinolone Acid I->J

Caption: Workflow for the synthesis of a fluoroquinolone core.

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from established methodologies for fluoroquinolone synthesis.[4]

Step 1 & 2: Condensation of 3-Chloro-4-fluoroaniline with Diethylethoxymethylene malonate (DEEM)

  • Rationale: This initial step constructs the key enamine intermediate required for cyclization. The reaction is typically performed neat at elevated temperatures to drive the condensation and eliminate ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a condenser, combine equimolar amounts of 3-chloro-4-fluoroaniline (i) and diethylethoxymethylene malonate (ii).

    • Heat the mixture with stirring at 140-150°C for approximately 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

    • The resulting product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester (iii), is often used in the next step without further purification.

Step 3: Thermal Cyclization

  • Rationale: This is a crucial ring-closing step. High-boiling solvents like diphenyl ether or Dowtherm A are used to achieve the high temperatures (~250°C) required for the intramolecular Friedel-Crafts-type acylation to proceed, forming the pyridone ring of the quinolone.

  • Procedure:

    • Add the crude intermediate (iii) from the previous step to a suitable volume of diphenyl ether in a flask equipped with a high-temperature thermometer and a distillation head.

    • Heat the mixture to approximately 250°C. The cyclization reaction will occur with the elimination of ethanol.

    • Maintain this temperature for 30-60 minutes.

    • Allow the mixture to cool to below 100°C and add hexane to precipitate the product.

    • Collect the solid product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (iv), by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Data Summary: Quinolone Synthesis
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
1 & 23-chloro-4-fluoroaniline, DEEMNeat140-150>90 (crude)[4]
3Diphenyl EtherDiphenyl Ether~25080[4]
4Alkyl Halide, K₂CO₃DMF120-14062-70[4]

Part 2: Synthesis of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous kinase inhibitors and other therapeutic agents.[5] The synthesis of indazoles can be achieved through various strategies, often involving the formation of an N-N bond through cyclization. Starting from Ethyl 6-chloro-2,3-difluorobenzoate, a direct and efficient route involves nucleophilic aromatic substitution with hydrazine followed by an intramolecular cyclization.

Synthetic Workflow for Indazole Synthesis

This pathway leverages the reactivity of the C-Cl bond for substitution by hydrazine, followed by a base-mediated intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl, leading to the formation of the indazolone ring.

G cluster_1 Protocol 2: Synthesis of a Difluoroindazolone A Ethyl 6-chloro-2,3- difluorobenzoate B Step 1: Hydrazinolysis (Hydrazine Hydrate) A->B C Ethyl 2,3-difluoro-6- hydrazinylbenzoate (Intermediate) B->C D Step 2: Intramolecular Cyclization (Base, e.g., NaH or K2CO3) C->D E 4,5-Difluoro-1,2-dihydro- 3H-indazol-3-one D->E

Caption: Workflow for the synthesis of a difluoroindazolone.

Protocol 2: Synthesis of 4,5-Difluoro-1,2-dihydro-3H-indazol-3-one

This protocol describes a plausible route for the synthesis of an indazolone derivative.

Step 1: Nucleophilic Aromatic Substitution with Hydrazine

  • Rationale: The chlorine atom on the electron-deficient ring is susceptible to nucleophilic attack by hydrazine. This reaction displaces the chloride and forms the key hydrazinylbenzoate intermediate. An excess of hydrazine can act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve Ethyl 6-chloro-2,3-difluorobenzoate in a suitable solvent like ethanol or N-methyl-2-pyrrolidone (NMP).

    • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the crude Ethyl 2,3-difluoro-6-hydrazinylbenzoate.

Step 2: Intramolecular Cyclization

  • Rationale: A base is used to deprotonate the hydrazine moiety, which enhances its nucleophilicity, allowing it to attack the ester carbonyl in an intramolecular fashion. This ring-closing reaction forms the stable five-membered indazolone ring.

  • Procedure:

    • Suspend the crude hydrazinylbenzoate intermediate in a dry, aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C. Alternatively, a weaker base like potassium carbonate can be used at higher temperatures.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate.[6]

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the final product, 4,5-Difluoro-1,2-dihydro-3H-indazol-3-one.

Data Summary: Indazole Synthesis
StepKey ReagentsSolventTemperature (°C)Plausible Yield (%)Reference
1Hydrazine HydrateEthanol / NMP80-12070-85General S_NAr[1]
2NaH or K₂CO₃THF / DMF50-7065-80General Cyclization[7]

References

  • EvitaChem. Buy Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450).
  • PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • Synthesis of Fluoroquinolone Antibiotics. (2010, June 26).
  • SYNTHESES OF NOVEL FLUOROQUINOLONE COMPOUNDS.
  • DOI. syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.
  • MSU Chemistry. Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Academia.edu. The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes.
  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
  • IRIS. Cyclization reactions in confined space.

Sources

Method

Application Note: A Guide to the Scaled-Up Synthesis and Reactions of Ethyl 6-chloro-2,3-difluorobenzoate

Introduction and Strategic Overview Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic building block pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Ethyl 6-chloro-2,3-difluorobenzoate is a highly functionalized aromatic building block pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an ester and three distinct halogen atoms, imparts specific reactivity that is both synthetically useful and challenging to manage on a larger scale. The electron-deficient nature of the aromatic ring, a result of the combined inductive effects of the fluorine, chlorine, and ester moieties, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3]

This guide provides a comprehensive framework for researchers and process chemists to transition reactions involving Ethyl 6-chloro-2,3-difluorobenzoate from the laboratory bench to pilot or production scale. We will delve into the mechanistic underpinnings of its reactivity, critical process parameters that govern safety and efficiency, and a detailed, field-proven protocol for a representative scale-up transformation.

Compound Profile and Scale-Up Safety Imperatives

Successful scale-up begins with a thorough understanding of the material's properties and a rigorous approach to safety.

Physicochemical Data
PropertyValueSource
CAS Number 773135-52-7[1]
Molecular Formula C₉H₇ClF₂O₂[1]
Molecular Weight 220.60 g/mol -
Appearance White to off-white solid or liquid-
Boiling Point ~246 °C (Predicted)[4]
Melting Point 31 - 33 °C[4]
Density ~1.348 g/cm³ (at 25 °C)[4]
Safety & Handling for Scale-Up Operations

Operations at scale magnify the risks associated with hazardous materials. Ethyl 6-chloro-2,3-difluorobenzoate and related reagents must be handled with robust engineering controls and appropriate personal protective equipment (PPE).

Hazard CategoryDescription & Mitigation StrategyReferences
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation/burns.[5] Mitigation: Handle only in a closed system or with certified local exhaust ventilation (fume hood).[5][6] Wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[5][7][5][6][7]
Fire & Explosion Combustible liquid. Vapors may form explosive mixtures with air.[6][8] Mitigation: Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use only non-sparking tools and explosion-proof equipment.[5][8] All metal equipment must be grounded to prevent static electricity discharge.[5][8][5][6][8]
Storage Moisture sensitive.[5] Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable or corrosive materials.[5][6][5][6]
Spill Response Absorb spills with an inert material (e.g., sand, vermiculite).[6] Prevent entry into drains.[4][6] Ensure adequate ventilation and wear full PPE during cleanup.[4][6]

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway for Ethyl 6-chloro-2,3-difluorobenzoate is the SNAr mechanism. This is not a concerted process but a two-step addition-elimination sequence.

  • Nucleophilic Attack: The aromatic ring is electron-poor (electrophilic) and is attacked by a nucleophile (e.g., an amine, alkoxide). This attack, typically at a carbon bearing a leaving group, breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex .[1][2]

  • Leaving Group Departure: Aromaticity is restored as a leaving group (halide) is expelled from the ring.

The presence of multiple electron-withdrawing groups (EWG), such as the F, Cl, and CO₂Et substituents, is critical as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[2] The reaction rate is significantly faster when EWGs are positioned ortho or para to the leaving group.[2]

Regioselectivity

The molecule presents multiple potential sites for substitution. While the chlorine at C6 is a good leaving group, the fluorine atoms, particularly at the C2 position, are strongly activated by the adjacent ester and the other halogens. Computational studies have indicated that the C2 fluorine exhibits enhanced susceptibility to nucleophilic displacement.[1] The ultimate regiochemical outcome is a function of the nucleophile, solvent, and temperature, requiring careful optimization and analysis for each specific transformation.

Figure 1: SNAr Mechanism via Meisenheimer Complex

Critical Parameters for Reaction Scale-Up

Translating a laboratory procedure to a larger scale introduces challenges related to mass and heat transfer. Careful control over the following parameters is essential for a safe, reproducible, and high-yielding process.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_workup Isolation Phase A Hazard Analysis & Process Safety Review B Equipment Selection (Jacketed Reactor, Stirrer, Probes) A->B C Raw Material QC & Charging B->C D Establish Inert Atmosphere & Set Initial Temperature C->D E Controlled Reagent Addition (Addition Funnel / Pump) D->E F Thermal Management (Exotherm Control) E->F G In-Process Control (IPC) (TLC / HPLC / UPLC) F->G H Controlled Quenching (e.g., into ice-water) G->H Reaction Complete I Product Isolation (Filtration / Extraction) H->I J Washing & Drying I->J K Purification (Recrystallization) J->K

Figure 2: General Workflow for Reaction Scale-Up
  • Reactor Selection and Setup : For kilogram-scale reactions, a jacketed glass or glass-lined steel reactor is recommended. The setup must include a calibrated overhead stirrer capable of ensuring good mixing in the larger volume, a temperature probe, a condenser, and a port for controlled reagent addition (e.g., a pressure-equalizing dropping funnel or a metering pump).

  • Thermal Management : SNAr reactions are often exothermic. The heat generated must be efficiently removed by the reactor's cooling system to prevent temperature runaways, which can lead to side reactions or unsafe pressure build-up. The rate of reagent addition is the primary tool for controlling the rate of heat generation.

  • Solvent Selection : Aprotic, polar solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are superior for SNAr reactions because they effectively solvate and stabilize the charged Meisenheimer intermediate.[1] When scaling, ensure sufficient solvent is used to maintain a stirrable slurry and facilitate heat transfer, but avoid excessive dilution which can slow reaction rates.

  • Mixing and Mass Transfer : Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side product formation and inconsistent results. The stirrer type (e.g., anchor, pitched-blade turbine) and agitation speed must be selected to ensure homogeneity without causing excessive shear.

  • Work-up and Product Isolation : Quenching a large-scale reaction can itself be highly exothermic and must be done in a controlled manner, for example, by slowly transferring the reaction mixture into a separate, well-stirred vessel containing a quench solution (e.g., ice-water).[9] Isolation of solids by filtration requires appropriately sized equipment (e.g., Nutsche filter) to handle the larger volume efficiently.

Detailed Protocol: Scale-Up of a Selective Amination Reaction

This protocol details the selective nucleophilic substitution of the C2-fluorine atom with ammonia on a 100-gram scale. This reaction is representative of a common transformation used to build pharmaceutical intermediates.

Reaction: Ethyl 6-chloro-2,3-difluorobenzoate → Ethyl 2-amino-6-chloro-3-fluorobenzoate

Materials and Equipment
  • Chemicals:

    • Ethyl 6-chloro-2,3-difluorobenzoate (100.0 g, 0.453 mol)

    • Dimethyl sulfoxide (DMSO), anhydrous (500 mL)

    • Ammonium hydroxide solution (28-30% in H₂O, ~250 mL, ~4.5 mol, ~10 equiv.)

    • Deionized water (for work-up and washing)

    • Brine (saturated NaCl solution)

  • Equipment:

    • 2 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and 500 mL pressure-equalizing dropping funnel.

    • Circulating chiller/heater for reactor jacket.

    • Nitrogen or Argon source for inerting.

    • Large Büchner funnel and filter flask (or Nutsche filter) for filtration.

    • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup and Inerting: Assemble the 2 L reactor system and ensure all joints are properly sealed. Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Charging the Reactor: Charge Ethyl 6-chloro-2,3-difluorobenzoate (100.0 g) and anhydrous DMSO (500 mL) into the reactor.

  • Initial Cooling: Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a solution. Start the circulator to cool the reactor contents to 15-20 °C.

  • Controlled Reagent Addition: Charge the dropping funnel with the ammonium hydroxide solution (~250 mL). Begin adding the ammonium hydroxide solution dropwise to the reactor over a period of 60-90 minutes.

    • Causality Note: This slow addition is critical to control the reaction exotherm. Monitor the internal temperature closely. The temperature should not be allowed to rise above 30 °C. Adjust the addition rate as needed to maintain this temperature range.

  • Reaction and Monitoring: After the addition is complete, allow the mixture to stir at room temperature (20-25 °C) for 12-18 hours. The reaction progress should be monitored by a suitable in-process control (IPC) such as TLC or HPLC/UPLC to confirm the consumption of the starting material.

    • IPC Sample Prep: Withdraw a ~0.1 mL aliquot, dilute with 1 mL of ethyl acetate, wash with 1 mL of water, and spot the organic layer on a TLC plate (e.g., 20% Ethyl Acetate/Hexanes eluent).

  • Quenching and Precipitation: Once the reaction is complete, slowly transfer the reaction mixture via a cannula or by pouring carefully into a separate large beaker (e.g., 5 L) containing 2 L of vigorously stirred ice-water. A precipitate should form.

    • Causality Note: This "reverse quench" into water is a standard method for precipitating water-insoluble organic products from high-boiling polar solvents like DMSO.

  • Product Isolation: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 500 mL) to remove residual DMSO and salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (if necessary): If the purity is not sufficient (>98%), the crude solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene/hexanes.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor mixing. 3. Inactive or insufficient nucleophile.1. Extend reaction time or cautiously increase temperature by 5-10 °C. 2. Increase stirrer speed. 3. Use fresh, properly assayed reagents.
Excessive Side Product Formation 1. Temperature runaway (poor exotherm control). 2. Incorrect stoichiometry.1. Reduce the addition rate of the nucleophile; ensure cooling system is functioning optimally. 2. Re-verify calculations and reagent measurements.
Difficult Filtration 1. Product is oily or has formed very fine particles.1. Ensure the quench is performed at a low temperature with vigorous stirring. Consider adding an anti-solvent slowly.
Product Contaminated with Solvent (e.g., DMSO) 1. Insufficient washing of the filter cake.1. Re-slurry the filter cake in water and re-filter. Ensure each wash is thorough.

References

  • EvitaChem. Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450) Technical Data.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • TCI Chemicals. (2025, November 11). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 06). Safety Data Sheet.
  • Merck Millipore. (2024, March 13). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Smith, J. G., & Clayden, J. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4,6-difluorobenzoic Acid.
  • Terrier, F. (2013).

Sources

Application

Anwendungsleitfaden: Strategien zur Derivatisierung von Ethyl-6-chlor-2,3-difluorbenzoat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen detaillierten technischen Überblick über die strategische Funktionalisierung von Ethyl-6-chlor-2,3-difluorbenzoat,...

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Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick über die strategische Funktionalisierung von Ethyl-6-chlor-2,3-difluorbenzoat, einer wichtigen molekularen Baueinheit in der pharmazeutischen und agrochemischen Forschung.[1] Die einzigartige Anordnung der Halogen-Substituenten an diesem Benzoat-Derivat ermöglicht eine Reihe von selektiven chemischen Umwandlungen.[1]

Einleitung: Die strategische Bedeutung von Ethyl-6-chlor-2,3-difluorbenzoat

Ethyl-6-chlor-2,3-difluorbenzoat (CAS-Nr. 773135-52-7) ist ein aromatischer Ester, dessen Reaktivität durch die elektronenziehenden Effekte der beiden Fluoratome und des Chloratoms geprägt wird.[1] Diese Eigenschaften machen den Benzolring anfällig für nukleophile aromatische Substitutionen und ermöglichen gleichzeitig palladiumkatalysierte Kreuzkupplungsreaktionen am Chlor-Substituenten.[1] Diese duale Reaktivität macht es zu einem wertvollen Ausgangsmaterial für die Synthese komplexer Moleküle mit potenzieller biologischer Aktivität.[1]

Nukleophile Aromatische Substitution (SNAr): Austausch des aktivierten Chlors

Die SNAr-Reaktion ist eine fundamentale Methode zur Funktionalisierung dieses Substrats, bei der das Chloratom durch ein Nukleophil ersetzt wird.[1] Der Mechanismus verläuft über einen Additions-Eliminierungs-Prozess, der durch die elektronenziehenden Fluoratome in ortho- und para-Position zum angreifbaren Kohlenstoffatom begünstigt wird.[2][3]

Kausale Betrachtung der experimentellen Parameter:

  • Nukleophile: Eine breite Palette von Nukleophilen, wie Amine, Alkohole und Thiole, kann eingesetzt werden, um neue Derivate zu erzeugen.[1] Die Stärke des Nukleophils beeinflusst die Reaktionsgeschwindigkeit maßgeblich.

  • Lösungsmittel: Aprotische, polare Lösungsmittel wie Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF) sind ideal, da sie die anionischen Zwischenstufen (Meisenheimer-Komplexe) stabilisieren, ohne mit den Reaktanden zu interferieren.[2][3]

  • Temperatur: Erhöhte Temperaturen sind oft erforderlich, um die Aktivierungsenergie für den Angriff des Nukleophils und die anschließende Eliminierung des Chloridions zu überwinden.

Protokoll: Allgemeine SNAr-Reaktion mit einem Amin
  • Lösen Sie Ethyl-6-chlor-2,3-difluorbenzoat (1 Äquiv.) in einem geeigneten trockenen Lösungsmittel (z. B. DMF).

  • Fügen Sie das entsprechende Amin (1.1–1.5 Äquiv.) und eine Base wie Kaliumcarbonat (K2CO3) oder Triethylamin (Et3N) (2 Äquiv.) hinzu. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff zu neutralisieren.

  • Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) auf 80–120 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

  • Nach vollständigem Umsatz kühlen Sie die Reaktion ab, verdünnen sie mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen sie mit Wasser und einer gesättigten Kochsalzlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Palladiumkatalysierte Kreuzkupplungen: Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen

Palladiumkatalysierte Kreuzkupplungen haben die organische Synthese revolutioniert und bieten leistungsstarke Methoden zur Derivatisierung von Arylchloriden.

Suzuki-Miyaura-Kupplung: Bildung von C-C-Bindungen

Die Suzuki-Kupplung ermöglicht die Reaktion von Ethyl-6-chlor-2,3-difluorbenzoat mit Organoborverbindungen (z. B. Boronsäuren oder deren Ester) in Gegenwart eines Palladiumkatalysators und einer Base.[4][5] Diese Methode ist besonders wertvoll für die Synthese von Biphenyl-Derivaten.[4]

Kausale Betrachtung der experimentellen Parameter:

  • Palladium-Katalysator: Palladium(0)-Komplexe, oft in situ aus Prä-Katalysatoren wie Pd(PPh3)4 oder Pd2(dba)3 erzeugt, sind entscheidend für den katalytischen Zyklus.[4][5] Die Wahl des Liganden ist entscheidend für die Reaktivität, insbesondere bei weniger reaktiven Arylchloriden.

  • Liganden: Phosphanliganden stabilisieren das Palladiumzentrum und beeinflussen dessen Reaktivität. Für Arylchloride sind oft elektronenreiche und sterisch anspruchsvolle Liganden erforderlich.

  • Base: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Organoborverbindung und der Regeneration des Katalysators.[5] Gängige Basen sind Natriumcarbonat (Na2CO3), Kaliumphosphat (K3PO4) oder Cäsiumcarbonat (Cs2CO3).[6]

  • Lösungsmittel: Eine Vielzahl von Lösungsmitteln, einschließlich Toluol, Dioxan, THF und sogar wässrige Systeme, kann verwendet werden.[7]

Protokoll: Typische Suzuki-Kupplung
  • Geben Sie Ethyl-6-chlor-2,3-difluorbenzoat (1 Äquiv.), die Boronsäure (1.2 Äquiv.), eine Base (z. B. K3PO4, 2 Äquiv.) und den Palladium-Präkatalysator (z. B. Pd(OAc)2, 2 mol%) sowie einen geeigneten Liganden (z. B. SPhos, 4 mol%) in einen Reaktionskolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn mit einem inerten Gas.

  • Fügen Sie ein entgastes Lösungsmittel (z. B. Toluol/Wasser-Gemisch) hinzu.

  • Erhitzen Sie die Mischung unter Rühren auf 80–110 °C, bis die Ausgangsmaterialien vollständig umgesetzt sind (Kontrolle mittels DC oder LC-MS).

  • Nach dem Abkühlen führen Sie eine wässrige Aufarbeitung durch, extrahieren das Produkt mit einem organischen Lösungsmittel und reinigen es durch Säulenchromatographie.

Buchwald-Hartwig-Aminierung: Bildung von C-N-Bindungen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von Arylamin-Bindungen durch die palladiumkatalysierte Kupplung von Arylhalogeniden mit Aminen.[8][9] Diese Reaktion hat traditionelle Methoden zur Synthese von aromatischen C-N-Bindungen aufgrund ihrer breiten Anwendbarkeit und funktionellen Gruppentoleranz weitgehend ersetzt.[8]

Kausale Betrachtung der experimentellen Parameter:

  • Katalysatorsystem: Die Kombination aus einem Palladium-Präkatalysator (z. B. Pd2(dba)3, Pd(OAc)2) und einem sperrigen, elektronenreichen Phosphanliganden (z. B. XPhos, SPhos, RuPhos) ist entscheidend für den Erfolg der Reaktion, insbesondere bei der Verwendung von Arylchloriden.[6][10]

  • Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) wird häufig verwendet, um das Amin zu deprotonieren und den katalytischen Zyklus zu fördern.[6] Schwächere Basen wie K3PO4 oder Cs2CO3 können bei empfindlichen Substraten vorteilhaft sein.[6]

  • Lösungsmittel: Aprotische, wasserfreie Lösungsmittel wie Toluol oder Dioxan sind typisch.[6]

Protokoll: Allgemeine Buchwald-Hartwig-Aminierung
  • In einem unter Inertgas stehenden Kolben werden der Palladium-Präkatalysator (z. B. Pd2(dba)3, 1-2 mol%), der Ligand (z. B. XPhos, 2-5 mol%) und die Base (z. B. NaOtBu, 1.4 Äquiv.) vorgelegt.

  • Fügen Sie trockenes Toluol hinzu, gefolgt von Ethyl-6-chlor-2,3-difluorbenzoat (1 Äquiv.) und dem Amin (1.2 Äquiv.).

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80–110 °C.

  • Überwachen Sie den Reaktionsverlauf. Nach vollständigem Umsatz kühlen Sie die Mischung ab.

  • Quenchen Sie die Reaktion vorsichtig mit Wasser und führen Sie eine Standard-Extraktion mit einem organischen Lösungsmittel durch.[6]

  • Reinigen Sie das Produkt mittels Säulenchromatographie.[6]

Sicherheitshinweis: Palladiumkatalysatoren und Phosphanliganden können luft- und feuchtigkeitsempfindlich sein. Starke Basen wie Natrium-tert-butoxid sind ätzend. Alle Manipulationen sollten unter einer inerten Atmosphäre und mit geeigneter persönlicher Schutzausrüstung durchgeführt werden.[6]

Zusammenfassende Darstellung der Derivatisierungsstrategien

Die Wahl der Methode hängt von der gewünschten Funktionalität ab. Die SNAr-Reaktion eignet sich hervorragend für die Einführung von Heteroatomen, während die Suzuki- und Buchwald-Hartwig-Kupplungen den Aufbau komplexer Kohlenstoff- und Stickstoffgerüste ermöglichen.

Tabelle 1: Vergleich der Derivatisierungsmethoden

MethodeReaktionstypTypische ReaktandenSchlüsselparameter
SNAr Nukleophile SubstitutionAmine, Alkohole, ThioleBase, polares aprotisches Lösungsmittel, Temperatur
Suzuki-Kupplung C-C-KreuzkupplungBoronsäuren/-esterPd-Katalysator, Ligand, Base, Lösungsmittel
Buchwald-Hartwig C-N-KreuzkupplungPrimäre/sekundäre AminePd-Katalysator, sperriger Ligand, starke Base

Visuelle Darstellung der Arbeitsabläufe

Diagramm 1: Allgemeiner Arbeitsablauf für die Derivatisierung

G cluster_0 Ausgangsmaterial cluster_1 Funktionalisierungsstrategien cluster_2 Produktklassen A Ethyl-6-chlor-2,3-difluorbenzoat B SNAr-Reaktion (Nukleophile) A->B Base, Wärme C Suzuki-Kupplung (Boronsäuren) A->C Pd-Kat., Ligand, Base D Buchwald-Hartwig (Amine) A->D Pd-Kat., Ligand, Base E Heteroatom-substituierte Derivate B->E F Biaryl-Derivate C->F G Arylamin-Derivate D->G

Bildunterschrift: Auswahl an Derivatisierungsstrategien für Ethyl-6-chlor-2,3-difluorbenzoat.

Diagramm 2: Katalytischer Zyklus der Suzuki-Kupplung

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetallierung (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reduktive Eliminierung Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Bildunterschrift: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Referenzen

  • EvitaChem. (n.d.). Buy Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450). Retrieved from EvitaChem website.

  • Wikipedia. (2023). Suzuki-Kupplung. Retrieved from Wikipedia.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia.

  • Organische Chemie CH. (n.d.). Suzuki-Kupplung. Retrieved from organische-chemie.ch.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from BenchChem.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from RSC Publishing.

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts.

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from OpenStax.

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from PubMed.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Retrieved from TCI Chemicals.

  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from NPTEL.

  • CABB Chemicals. (2021). Suzuki-Kupplung: Ideal für Kreuzkupplungen. Retrieved from CABB Chemicals.

  • Universität Regensburg. (n.d.). Die Suzuki Reaktion. Retrieved from University of Regensburg.

  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from PMC.

Sources

Method

Application Notes and Protocols: Advanced Catalytic Systems for Cross-Coupling Reactions of Ethyl 6-chloro-2,3-difluorobenzoate

Introduction: The Strategic Importance of a Challenging Building Block Ethyl 6-chloro-2,3-difluorobenzoate is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Challenging Building Block

Ethyl 6-chloro-2,3-difluorobenzoate is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its unique electronic architecture, characterized by two electron-withdrawing fluorine atoms and an ester group, imparts specific and often desirable properties to target molecules. However, these same features render the C-Cl bond particularly strong and resistant to cleavage, presenting a significant challenge for synthetic chemists.[1] The activation of this sterically hindered and electron-deficient aryl chloride for cross-coupling reactions requires highly specialized and efficient catalytic systems.[2][3]

This guide provides an in-depth analysis and field-proven protocols for the three most critical palladium-catalyzed cross-coupling reactions involving this substrate: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp) couplings. The focus is not merely on procedural steps but on the underlying chemical logic—explaining the rationale behind the choice of catalyst, ligand, base, and solvent to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds. For a substrate like Ethyl 6-chloro-2,3-difluorobenzoate, overcoming the high activation barrier of the C-Cl bond is the principal challenge.

Causality Behind Experimental Choices
  • The Palladium Precursor: The catalytic cycle begins with an active Pd(0) species. While Pd(PPh₃)₄ can be used directly, it is often more practical and efficient to generate the active catalyst in situ from air-stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂).[4] The reduction to Pd(0) is typically facilitated by phosphine ligands or other reagents in the reaction mixture.

  • The Ligand: The Key to Success: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for activating aryl chlorides.[3] Success hinges on the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][5][6]

    • Biaryl Phosphines (e.g., SPhos, XPhos): These ligands possess steric bulk that promotes the formation of a monoligated, highly reactive 14-electron Pd(0)L species. Their strong electron-donating ability increases the electron density on the palladium center, which is essential for facilitating the oxidative addition into the strong C-Cl bond.

    • N-Heterocyclic Carbenes (NHCs): These are powerful σ-donating ligands that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and highly effective for activating unreactive chlorides.[5][6]

  • The Base and Solvent System: The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid partner by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The choice of a biphasic solvent system, such as toluene/water or dioxane/water, is common as it helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[5]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ label_oa Oxidative Addition pd0->label_oa oa_complex L₂PdII(Ar)(Cl) label_trans Transmetalation oa_complex->label_trans trans_complex [L₂PdII(Ar)(Ar¹)]⁺ label_re Reductive Elimination trans_complex->label_re product_complex L₂Pd⁰ product_complex->pd0 label_oa->oa_complex Ar-Cl label_trans->trans_complex [Ar¹B(OH)₃]⁻ label_re->product_complex Ar-Ar¹ label_base Ar¹B(OH)₂ + Base → [Ar¹B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add this catalyst mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (0.2 M relative to the aryl chloride) and degassed water (typically a 10:1 toluene:water ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100~85-95
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)Dioxane/H₂O100~80-90
3-Pyridinylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF110~70-80
Thiophene-2-boronic acidPd(OAc)₂ (2)IMes-HCl (4)K₂CO₃ (2.0)Toluene/H₂O100~75-85
Note: Yields are estimates based on analogous electron-deficient aryl chlorides and may vary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[7] For an electron-deficient substrate, the primary challenges are facilitating the oxidative addition and preventing side reactions like hydrodehalogenation.[8]

Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium pre-catalyst, often a palladacycle G3 or G4 precatalyst (e.g., XPhos-Pd-G3), is highly advantageous. These are air-stable Pd(II) complexes that rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to the base, leading to more reproducible results.[9]

  • Ligand Selection: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate both the oxidative addition and the C-N bond-forming reductive elimination step.[10] The steric hindrance of the ligand helps prevent the formation of inactive catalyst species and promotes the desired reaction pathway.

  • The Base: A Critical Parameter: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[11] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard. They provide good solubility for the reactants and do not interfere with the strongly basic conditions.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd⁰ label_oa Oxidative Addition pd0->label_oa oa_complex L-PdII(Ar)(Cl) label_assoc Amine Association & Deprotonation oa_complex->label_assoc amide_complex L-PdII(Ar)(NR¹R²) label_re Reductive Elimination amide_complex->label_re product_complex L-Pd⁰ product_complex->pd0 label_oa->oa_complex Ar-Cl label_assoc->amide_complex HNR¹R² + Base label_re->product_complex Ar-NR¹R² Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Ar-Cl (Oxidative Addition) alkyne_complex L₂PdII(Ar)(C≡CR¹) oa_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Ar-C≡CR¹ (Reductive Elimination) cu_halide CuCl cu_acetylide Cu-C≡CR¹ cu_acetylide->cu_halide R¹C≡CH + Base Workflow start 1. Reagent Prep (Flame-dry glassware, degas solvents) setup 2. Reaction Setup (Add solids under N₂/Ar) start->setup atmosphere 3. Inert Atmosphere (Evacuate/backfill cycles) setup->atmosphere solvents 4. Add Solvents/Liquid Reagents (Via syringe) atmosphere->solvents reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 6. Quench & Work-up (Filter, extract) reaction->workup purify 7. Purification (Column chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Sources

Application

Application Note: Precision Hydrolysis of Ethyl 6-chloro-2,3-difluorobenzoate

Executive Summary & Mechanistic Rationale Ethyl 6-chloro-2,3-difluorobenzoate is a highly specialized halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The quantit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-chloro-2,3-difluorobenzoate is a highly specialized halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The quantitative conversion of this ester to 6-chloro-2,3-difluorobenzoic acid via basic hydrolysis (saponification) requires a precise balance of reagents due to the molecule's unique stereoelectronic profile.

Steric vs. Electronic Causality: The molecular architecture features an ortho-chlorine atom and two fluorine atoms. The bulky ortho-chlorine imposes severe steric hindrance, physically impeding the trajectory of the hydroxide nucleophile as it approaches the ester carbonyl. However, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which compensates for the steric bulk by highly [1].

Reagent Selection Causality: Standard sodium hydroxide (NaOH) saponification often suffers from sluggish kinetics when applied to sterically hindered esters in biphasic systems. To overcome this, our protocol mandates the use of Lithium Hydroxide (LiOH) in a [2]. The lithium cation ( Li+ ) acts as a pseudo-phase-transfer catalyst; it coordinates with the oxygen atoms of THF, increasing the solubility of the hydroxide species within the organic layer and[3]. Furthermore, basic saponification is fundamentally irreversible because the resulting carboxylic acid is rapidly deprotonated to form a stable carboxylate salt, [4].

Workflow Visualization

Workflow SM Ethyl 6-chloro-2,3-difluorobenzoate (Starting Material) Reaction Nucleophilic Acyl Substitution (RT, 2-4 hours) SM->Reaction Reagents LiOH (3.0 eq) THF:Water (2:1) Reagents->Reaction Intermediate Lithium 6-chloro-2,3-difluorobenzoate + Ethanol Reaction->Intermediate Workup Acidification (1M HCl) pH adjustment to 1-2 Intermediate->Workup Extraction EtOAc Extraction & Brine Wash Workup->Extraction Product 6-chloro-2,3-difluorobenzoic acid (Final Product) Extraction->Product

Fig 1: Experimental workflow for the basic hydrolysis of Ethyl 6-chloro-2,3-difluorobenzoate.

Reagents and Quantitative Parameters

ComponentRoleEquivalentsAmountCausality / Notes
Ethyl 6-chloro-2,3-difluorobenzoate Starting Material1.0 eq1.0 g (4.53 mmol)Substrate for hydrolysis.
Lithium Hydroxide ( LiOH⋅H2​O ) Nucleophile / Base3.0 eq0.57 g (13.6 mmol)Excess ensures complete conversion of the hindered ester[2].
Tetrahydrofuran (THF) Organic SolventN/A10 mLSolubilizes the ester; coordinates with Li+ [3].
Deionized Water ( H2​O ) Aqueous SolventN/A5 mLSolubilizes LiOH and the resulting carboxylate salt.
1M Hydrochloric Acid (HCl) Acidifying AgentExcess~15 mLProtonates carboxylate to enable organic extraction[4].
Ethyl Acetate (EtOAc) Extraction SolventN/A3 x 15 mLHigh partition coefficient for the final carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Biphasic System Preparation
  • Solvent Mixing : In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of THF and 5 mL of DI Water (2:1 volumetric ratio).

    • Expert Insight : A 2:1 THF/Water ratio is critical. It provides sufficient organic volume to dissolve the lipophilic ester while maintaining enough aqueous volume to prevent the precipitation of the intermediate lithium carboxylate salt.

  • Substrate Addition : Charge the flask with 1.0 g of Ethyl 6-chloro-2,3-difluorobenzoate. Stir until complete dissolution is achieved in the organic phase.

  • Base Introduction : Cool the stirring mixture to 0–5 °C using an ice-water bath. Slowly add 0.57 g of LiOH⋅H2​O in small portions.

    • Expert Insight : While the reaction is not violently exothermic, initial cooling prevents trace degradation or side reactions (such as nucleophilic aromatic substitution of the highly activated fluorines) before the hydroxide can attack the carbonyl.

Phase 2: Nucleophilic Acyl Substitution
  • Hydrolysis Execution : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

    • Expert Insight : Vigorously stirring the biphasic mixture maximizes the interfacial surface area, allowing the lithium-coordinated hydroxide to efficiently transfer into the THF layer and execute the addition-elimination mechanism[3].

Phase 3: Workup and Product Isolation
  • Volatile Evaporation : Once the reaction is deemed complete, concentrate the mixture under reduced pressure (rotary evaporation at 35 °C) to remove the THF and the ethanol byproduct.

    • Expert Insight : Failing to remove THF will result in a miscible ternary system during extraction, drastically lowering the isolated yield of the target acid.

  • Acidification : Cool the remaining aqueous phase to 0 °C. Dropwise, add 1M HCl while stirring continuously until the aqueous phase reaches a pH of 1.0–2.0 (verify with pH paper).

    • Expert Insight : The basic hydrolysis yields a water-soluble lithium carboxylate. Acidification protonates this salt, converting it into the highly lipophilic, neutral 6-chloro-2,3-difluorobenzoic acid, which will precipitate as a white/off-white suspension[4].

  • Extraction : Extract the acidic aqueous suspension with EtOAc (3 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with 15 mL of saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure carboxylic acid as a crystalline solid.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Use the following analytical checkpoints to verify the integrity of the transformation:

Analytical MethodTarget ObservationCausality / Validation
TLC (4:1 Hexanes:EtOAc) Disappearance of high Rf​ spot (~0.6); appearance of baseline spot.The ester is non-polar ( Rf​ 0.6). The intermediate lithium salt is highly polar and remains at the baseline, confirming conversion.
pH Monitoring Aqueous phase pH strictly < 2.0 prior to extraction.Ensures 100% protonation of the carboxylate. If pH > 3.0, the product remains ionized in the aqueous layer, destroying the yield.
1H NMR (DMSO- d6​ ) Complete absence of signals at ~4.3 ppm (quartet) and ~1.3 ppm (triplet).The ethyl group signals must vanish. A broad singlet at ~13.5 ppm (COOH) will appear, definitively proving successful ester cleavage.

References

  • Title : Basic Hydrolysis of Esters - Saponification Source : Master Organic Chemistry URL :[Link]

  • Title : Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source : Chemical and Pharmaceutical Bulletin (PubMed) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Low Yield in the Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome common hurdles and optimize your reaction yields.

This guide addresses the most frequent causes of diminished yields, offering a structured, cause-and-effect approach to problem-solving.

Question 1: My Fischer esterification reaction has stalled, and TLC analysis shows a significant amount of unreacted 6-chloro-2,3-difluorobenzoic acid. What are the likely causes and how can I fix this?

Answer:

This is a classic issue in Fischer-Speier esterification, which is an equilibrium-limited process.[1] The persistence of starting material points directly to issues with the reaction equilibrium or kinetics.

Potential Causes & Solutions:

  • Water Contamination: The primary culprit in stalled Fischer esterifications is the presence of water, a byproduct of the reaction.[2] Its accumulation shifts the equilibrium back towards the reactants (hydrolysis), effectively preventing the reaction from reaching completion.[3][4]

    • Solution:

      • Anhydrous Reagents: Ensure your ethanol is anhydrous. If necessary, dry it over molecular sieves prior to use.[5]

      • Dehydrating Agent: The concentrated sulfuric acid catalyst also serves as a powerful dehydrating agent, sequestering water as it forms and driving the reaction forward.[2]

      • Water Removal: For larger-scale reactions, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1]

  • Insufficient Catalyst: The protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst is the crucial first step to activate it for nucleophilic attack by ethanol.[4] An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid is used.

  • Inadequate Temperature: Esterification requires sufficient thermal energy to overcome the activation energy barrier.[2]

    • Solution: The reaction should be heated to reflux (typically 60–110 °C) to ensure an adequate reaction rate.[1] Use a heating mantle and an efficient reflux condenser to prevent the loss of volatile reactants like ethanol.[2]

  • Sub-optimal Reagent Stoichiometry: To favor product formation according to Le Chatelier's principle, a large excess of one reactant is typically used.

    • Solution: Use a large excess of ethanol. Often, ethanol can serve as both the reactant and the solvent, which maximizes its concentration and drives the equilibrium towards the ethyl ester product.[6]

Question 2: The reaction appears complete by TLC, but my isolated yield after workup is still poor. Where could I be losing my product?

Answer:

Product loss during isolation and purification is a common problem. This suggests that the issue lies not with the reaction chemistry itself, but with the post-reaction workup procedure.

Potential Causes & Solutions:

  • Incomplete Extraction: Ethyl 6-chloro-2,3-difluorobenzoate is an organic ester. If the pH of the aqueous layer is not properly managed during workup, you may not be efficiently extracting your product.

    • Solution: After quenching the reaction (e.g., pouring it over ice), neutralize the excess acid catalyst carefully with a base like a saturated sodium bicarbonate solution. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate). Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.[7][8]

  • Hydrolysis During Workup: Exposing the ester to strongly acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures, can cause it to hydrolyze back to the carboxylic acid and ethanol.

    • Solution: Perform the aqueous workup efficiently and at room temperature or below. After extraction, promptly wash the combined organic layers with brine to remove excess water and dry the solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[8]

  • Physical Loss During Purification:

    • Solution (Distillation): If purifying by vacuum distillation, ensure the system is free of leaks to maintain the target pressure. Product could be lost if the vacuum is too high or the temperature is too low for the product's boiling point.

    • Solution (Chromatography): When using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities. A poorly chosen eluent can lead to broad peaks and poor recovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer-Speier esterification for this synthesis?

A1: The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[3] The key steps are:

  • Activation: The carbonyl oxygen of 6-chloro-2,3-difluorobenzoic acid is protonated by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, Ethyl 6-chloro-2,3-difluorobenzoate.

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism Start Carboxylic Acid + Ethanol Protonation Protonated Carboxylic Acid Start->Protonation + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + EtOH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Final_Ester Ethyl Ester (Product) Water_Elimination->Final_Ester - H⁺ Final_Ester->Start Hydrolysis (+ H₂O)

Caption: The reversible, acid-catalyzed mechanism of Fischer esterification.

Q2: Are there higher-yielding alternatives to the Fischer esterification for this synthesis?

A2: Yes, when equilibrium limitations of the Fischer method are a concern, more robust, irreversible methods can be employed. These typically involve converting the carboxylic acid into a more reactive intermediate.

MethodReagentsTypical YieldAdvantagesDisadvantages
Fischer Esterification H₂SO₄, excess EtOH70-85%Inexpensive reagents, one-pot reaction.Reversible, requires water removal, can be slow.[9]
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. EtOH88-93%High yield, irreversible, fast reaction.Requires handling of corrosive reagents (SOCl₂), strict moisture control is critical.[6][9]
Steglich Esterification DCC, DMAP>90%Very mild conditions (room temp), high yield, good for sensitive substrates.DCC is a sensitizer, byproduct (DCU) can be difficult to remove.[9][10]

Q3: How do the electron-withdrawing fluorine and chlorine substituents affect the esterification reaction?

A3: The halogen substituents have a significant electronic impact. The fluorine and chlorine atoms are strongly electron-withdrawing, which decreases the electron density on the benzene ring and, by extension, on the carbonyl carbon of the carboxylic acid. This effect can make the carbonyl carbon slightly more electrophilic, which is beneficial for the nucleophilic attack step. However, these same electron-withdrawing effects can also increase the acidity of the starting carboxylic acid and may promote side reactions under harsh acidic conditions.[9]

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize yield by controlling the reaction equilibrium.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-2,3-difluorobenzoic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will act as both reactant and solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[8][9]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 6-chloro-2,3-difluorobenzoate.

Protocol 2: High-Yield Acyl Chloride Method

This two-step protocol avoids equilibrium issues and generally provides a higher yield.[6][9]

  • Acyl Chloride Formation:

    • In a fume hood, combine 6-chloro-2,3-difluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (e.g., 1.5-2.0 eq) in a round-bottom flask with a reflux condenser.

    • Heat the mixture at 60-70°C for 2 hours or until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure. This yields the crude 6-chloro-2,3-difluorobenzoyl chloride.

  • Esterification:

    • Cool the crude acyl chloride in an ice bath.

    • Slowly add anhydrous ethanol (e.g., 3-5 eq) dropwise to the stirring acyl chloride. The reaction is exothermic.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Proceed with the same workup and purification steps as described in Protocol 1.

Logical Troubleshooting Workflow

When faced with low yield, a systematic approach is key. The following diagram outlines a decision-making process to diagnose the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield of Ethyl 6-chloro-2,3-difluorobenzoate Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction (Starting Material Present) Check_TLC->Incomplete_Rxn Yes Complete_Rxn Problem: Product Loss (No Starting Material) Check_TLC->Complete_Rxn No Cause_Water Cause: Water Present? (Equilibrium Shift) Incomplete_Rxn->Cause_Water Cause_Workup Cause: Workup/Extraction Issue? Complete_Rxn->Cause_Workup Cause_Kinetics Cause: Insufficient Time/Temp/Catalyst? Cause_Water->Cause_Kinetics No Solution_Water Solution: - Use anhydrous reagents - Add drying agent - Use Dean-Stark Cause_Water->Solution_Water Yes Solution_Kinetics Solution: - Increase reaction time - Ensure proper reflux temp - Check catalyst amount Cause_Kinetics->Solution_Kinetics Yes Cause_Purification Cause: Purification Loss? Cause_Workup->Cause_Purification No Solution_Workup Solution: - Ensure proper neutralization - Perform multiple extractions - Dry organic layer thoroughly Cause_Workup->Solution_Workup Yes Solution_Purification Solution: - Optimize distillation conditions - Optimize chromatography eluent Cause_Purification->Solution_Purification Yes

Caption: A systematic decision tree for diagnosing the root cause of low product yield.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2026, January 16). Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification. Retrieved from [Link]

  • Fraga-Dubreuil, J., et al. (2012). Brønsted acidic ionic liquids: The dependence on water of the Fischer esterification of acetic acid and ethanol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2609068B1 - Processes for the production of esters.
  • Organic Syntheses. (n.d.). SEBACYL ALCOHOL. Retrieved from [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]

  • ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature and Time for Ethyl 6-chloro-2,3-difluorobenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing kinetic bottlenecks during the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing kinetic bottlenecks during the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate . Because of the unique stereoelectronic environment of the precursor—6-chloro-2,3-difluorobenzoic acid—standard esterification protocols often fail or stall. This guide provides field-proven troubleshooting, kinetic optimization data, and self-validating protocols to ensure high-yield conversions.

Mechanistic Insights & Troubleshooting FAQs

Q1: I am refluxing 6-chloro-2,3-difluorobenzoic acid in ethanol with catalytic H₂SO₄ at 78 °C, but my yield is below 15% after 24 hours. Why is the reaction so slow? A1: The primary bottleneck is severe steric hindrance coupled with electronic deactivation. The 6-chloro and 2-fluoro substituents flank the carboxylic acid group, physically blocking the nucleophilic attack of ethanol on the protonated carbonyl carbon. Furthermore, the strongly electron-withdrawing nature of these halogens reduces the basicity of the carbonyl oxygen. This makes the initial protonation step—a prerequisite for the Fischer–Speier mechanism—thermodynamically less favorable (). To overcome this massive activation energy barrier, standard ethanol reflux temperatures (78 °C) are kinetically insufficient.

Q2: How can I optimize the temperature and time to drive the direct Fischer esterification to completion? A2: If you are restricted to a direct acid-catalyzed route, you must operate above the boiling point of ethanol. This is achieved using a sealed pressure vessel or a microwave reactor. By increasing the reaction temperature to 130–150 °C, the reaction time can be drastically reduced from >48 hours to just 2–4 hours, successfully overcoming the steric barrier ().

Q3: At higher temperatures (>130 °C), I am observing dark byproducts and a drop in yield. What is causing this? A3: Prolonged exposure to concentrated sulfuric acid at elevated temperatures promotes competing side reactions. The most common is the dehydration of ethanol to form diethyl ether, which consumes your solvent/reactant. Additionally, thermal degradation of the aromatic substrate can occur, leading to charring. If high temperatures are required, you must strictly limit the reaction time to the optimized window (e.g., 2 hours) or switch to a milder, moisture-tolerant catalyst like a zirconocene complex or methanesulfonic acid ().

Q4: Is there a more efficient synthetic route that avoids these high-temperature requirements entirely? A4: Yes. For highly sterically hindered benzoic acids, bypassing the Fischer mechanism via a two-step acyl chloride route is the industry standard (). By first reacting the acid with thionyl chloride (SOCl₂) to form 6-chloro-2,3-difluorobenzoyl chloride, you create a vastly more electrophilic intermediate. The subsequent reaction with ethanol is highly exothermic and proceeds rapidly at room temperature (25 °C) within 1 hour.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and yield across different synthetic strategies. Use this matrix to select the optimal conditions for your specific laboratory setup.

MethodReagents / CatalystTemp (°C)Time (h)Yield (%)Field Notes & Causality
Standard Fischer EtOH (excess), H₂SO₄78 (Reflux)24 - 48< 15%Fails due to ortho-halogen steric blocking. Equilibrium is established prematurely.
Dean-Stark Toluene/EtOH, p-TsOH1101845%Continuous water removal helps, but the kinetic barrier remains too high for practical yields.
Microwave Fischer EtOH (excess), H₂SO₄130275%High thermal energy overcomes the activation barrier. Exceeding 2h causes etherification of EtOH.
Acyl Chloride (Two-Step) 1. SOCl₂, DMF (cat.)2. EtOH (anhydrous)1. 802. 251. 22. 1> 95% Optimal. Converts the unreactive acid to a highly reactive electrophile, bypassing steric limits.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process visual and analytical cues so the system validates itself during execution.

Protocol A: Microwave-Assisted Fischer Esterification (Direct Route)

Use this if strictly avoiding halogenating agents like SOCl₂.

  • Setup: In a 10 mL microwave-safe vessel, dissolve 1.0 mmol of 6-chloro-2,3-difluorobenzoic acid in 5.0 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mL of concentrated H₂SO₄ dropwise.

    • Self-Validation: The solution must remain clear. Immediate dark discoloration indicates contaminated or wet solvent.

  • Reaction: Seal the vessel and irradiate at 130 °C for exactly 2 hours.

  • Analytical Monitoring: Cool to room temperature. Sample 10 µL, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation: The disappearance of the acid peak ([M-H]⁻ at m/z 191) and appearance of the ester peak ([M+H]⁺ at m/z 221) confirms kinetic completion.

  • Workup: Neutralize with saturated NaHCO₃ to prevent reverse hydrolysis during extraction, then extract with ethyl acetate.

Protocol B: Two-Step Acyl Chloride Synthesis (Recommended)

Use this for maximum yield and scalability.

  • Activation: In a dry 50 mL round-bottom flask under nitrogen, suspend 1.0 mmol of the acid in 3.0 mL of thionyl chloride (SOCl₂). Add 1 drop of DMF.

    • Causality: DMF forms the highly electrophilic Vilsmeier-Haack intermediate, accelerating chlorination.

  • Reflux: Heat the mixture at 80 °C for 2 hours.

    • Self-Validation: The reaction is complete when the evolution of SO₂ and HCl gases ceases, and the opaque suspension transitions into a clear, homogeneous yellow solution.

  • Concentration: Remove excess SOCl₂ under reduced pressure.

    • Self-Validation: Achieving a constant mass confirms the complete removal of volatile SOCl₂, preventing unwanted side reactions in the next step.

  • Esterification: Cool the crude acyl chloride to 0 °C. Slowly add 5.0 mL of anhydrous ethanol dropwise.

    • Self-Validation: An immediate exothermic reaction accompanied by HCl gas evolution validates the successful trapping of the acyl chloride.

  • Completion: Stir at 25 °C for 1 hour, concentrate under vacuum, and purify via short-path distillation or silica plug.

Process Workflow & Decision Logic

Workflow A 6-chloro-2,3-difluorobenzoic acid B Select Esterification Strategy A->B C Fischer Esterification (EtOH, H2SO4) B->C Direct D Acyl Chloride Route (SOCl2, then EtOH) B->D Indirect E Standard Reflux (78°C) Time: 24-48h C->E F Microwave (130°C) Time: 2-4h C->F Optimize Temp G Step 1: SOCl2 (80°C, 2h) Step 2: EtOH (25°C, 1h) D->G H Low Yield (<15%) Steric Hindrance E->H I Moderate Yield (60-75%) Watch for Degradation F->I J High Yield (>90%) Optimal Kinetics G->J

Caption: Workflow and kinetic optimization logic for synthesizing Ethyl 6-chloro-2,3-difluorobenzoate.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances MDPI. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of Ethyl 6-chloro-2,3-difluorobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying Ethyl 6-chloro-2,3-difluorobenzoate from reaction mixtures. The following se...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying Ethyl 6-chloro-2,3-difluorobenzoate from reaction mixtures. The following sections offer solutions to common challenges, detailed experimental protocols, and an in-depth look at the chemical principles governing these purification strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of Ethyl 6-chloro-2,3-difluorobenzoate.

Q1: What are the most common impurities in the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate?

The primary impurities typically encountered are unreacted starting materials, primarily 6-chloro-2,3-difluorobenzoic acid, and byproducts from side reactions. Hydrolysis of the ester product back to the carboxylic acid can also occur if water is present.[1]

Q2: My reaction mixture is a dark color. What causes this and how can I remove the colored impurities?

Colored impurities often arise from side reactions or the degradation of reagents. These can frequently be removed by treating the crude product solution with activated charcoal before a filtration or recrystallization step.[2][3]

Q3: I'm having trouble separating the product ester from the starting carboxylic acid. What is the best approach?

A liquid-liquid extraction using a mild aqueous base is a highly effective method. The acidic starting material will be deprotonated and dissolve in the aqueous phase, while the neutral ester product will remain in the organic phase.

Q4: Is recrystallization a suitable purification method for Ethyl 6-chloro-2,3-difluorobenzoate?

Yes, recrystallization can be an excellent final purification step to obtain a highly pure product. The key is selecting an appropriate solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4][5]

Q5: What analytical techniques are recommended for assessing the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of fluorinated benzoic acids and their esters.[6] Gas Chromatography (GC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

II. Troubleshooting Guide: Common Impurities and Removal Strategies

This section provides a more detailed breakdown of specific impurities and step-by-step guidance for their removal.

Impurity Profile:
ImpurityChemical StructureOriginRecommended Removal Method
6-chloro-2,3-difluorobenzoic acidUnreacted starting materialLiquid-liquid extraction with aqueous base
Unidentified Polar ImpuritiesVariesSide reactionsColumn Chromatography
Colored ImpuritiesVariesDegradation of reagents or side productsActivated Charcoal Treatment
Residual SolventVariesFrom reaction or extractionRotary Evaporation, High Vacuum
Visualizing the Purification Challenge

The following diagram illustrates the typical synthetic route and the points at which key impurities can be introduced.

Synthesis and Impurity Formation cluster_0 Synthesis Pathway cluster_1 Impurity Introduction 2,3-difluorobenzoic_acid 2,3-difluorobenzoic acid 6-chloro-2,3-difluorobenzoic_acid 6-chloro-2,3-difluorobenzoic acid 2,3-difluorobenzoic_acid->6-chloro-2,3-difluorobenzoic_acid Chlorination Ethyl_6-chloro-2,3-difluorobenzoate Ethyl 6-chloro-2,3-difluorobenzoate 6-chloro-2,3-difluorobenzoic_acid->Ethyl_6-chloro-2,3-difluorobenzoate Esterification with Ethanol Unreacted_Acid Unreacted 6-chloro-2,3-difluorobenzoic acid 6-chloro-2,3-difluorobenzoic_acid->Unreacted_Acid Side_Reaction_Products Side Reaction Products 6-chloro-2,3-difluorobenzoic_acid->Side_Reaction_Products Hydrolysis_Product Hydrolysis to Acid Ethyl_6-chloro-2,3-difluorobenzoate->Hydrolysis_Product

Caption: Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate and potential impurity sources.

III. Detailed Purification Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.

A. Liquid-Liquid Extraction for Removal of Acidic Impurities

This is often the first and most critical purification step to remove the unreacted carboxylic acid starting material.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

    • Expert Insight: Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of the desired ester product.

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup from CO₂ evolution (if using bicarbonate). Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer. Repeat the wash with the aqueous base one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ester.

B. Column Chromatography for Separation of Neutral Impurities

For separating the desired ester from other non-acidic, neutral impurities, column chromatography is the method of choice.[7][8]

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes or heptane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity.
Monitoring Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent composition and to track the separation during the column run.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent to move more polar compounds through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

C. Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain a highly crystalline and pure product.[3][4][5][9]

Solvent Selection:

The ideal recrystallization solvent will dissolve the ester at high temperatures but not at low temperatures. A solvent pair system, such as ethanol/water or hexanes/ethyl acetate, may also be effective.

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude ester and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the ester is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be covered.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification Workflow Crude_Product Crude Reaction Mixture Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Acidic_Impurities Acidic Impurities Present? Initial_Analysis->Acidic_Impurities Extraction Liquid-Liquid Extraction Acidic_Impurities->Extraction Yes Neutral_Impurities Neutral Impurities Present? Acidic_Impurities->Neutral_Impurities No Extraction->Neutral_Impurities Chromatography Column Chromatography Neutral_Impurities->Chromatography Yes Final_Purity_Check Purity > 98%? Neutral_Impurities->Final_Purity_Check No Chromatography->Final_Purity_Check Recrystallization Recrystallization Final_Purity_Check->Recrystallization No Pure_Product Pure Ethyl 6-chloro-2,3-difluorobenzoate Final_Purity_Check->Pure_Product Yes Recrystallization->Pure_Product

Caption: A decision-making workflow for purifying Ethyl 6-chloro-2,3-difluorobenzoate.

IV. References

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

  • Organic Syntheses. Difluoromethylation of Phenols. [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • University of Colorado Boulder. Recrystallization of Benzoic Acid. [Link]

  • YouTube. CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. [Link]

Sources

Optimization

Improving the regioselectivity of reactions with Ethyl 6-chloro-2,3-difluorobenzoate

Welcome to the technical support center for Ethyl 6-chloro-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 6-chloro-2,3-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Understanding the Reactivity of Ethyl 6-chloro-2,3-difluorobenzoate

Ethyl 6-chloro-2,3-difluorobenzoate presents a unique set of challenges and opportunities in organic synthesis. The regiochemical outcome of its reactions is governed by a delicate interplay of electronic and steric effects of the three halogen substituents and the ethyl ester group.

  • Electronic Effects : The fluorine and chlorine atoms are electron-withdrawing via induction, deactivating the aromatic ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr). The e[1][2]ster group is also deactivating and a meta-director for electrophilic substitution. In S<[3]sub>NAr reactions, electron-withdrawing groups ortho and para to the leaving group stabilize the negatively charged Meisenheimer intermediate, accelerating the reaction.

  • [1][4]Steric Hindrance: The substituents on the ring can sterically hinder the approach of reagents to certain positions, influencing the regioselectivity. This [5][6][7]is particularly relevant for reactions at the positions adjacent to the bulky ester group or between two halogen atoms.

The following diagram illustrates the key positions on the Ethyl 6-chloro-2,3-difluorobenzoate molecule and the primary directing effects of the substituents.

Caption: Structure and numbering of Ethyl 6-chloro-2,3-difluorobenzoate.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides actionable solutions.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution with an amine, but I'm getting a mixture of products where the nucleophile attacks at both the C6 (chloro) and C2/C3 (fluoro) positions. How can I favor substitution at the C6 position?

Answer: This is a common challenge. The relative reactivity of aryl chlorides and fluorides in SNAr can be nuanced. While the C-F bond is stronger, fluorine's high electronegativity can significantly activate the ring for nucleophilic attack. However, you can steer the reaction towards selective substitution of the chlorine at C6 by considering the following:

Causality and Strategic Solutions:

  • Harnessing Steric Hindrance: The fluorine atoms at C2 and C3, along with the ester at C1, create a more sterically congested environment around the C2 and C3 positions compared to the C6 position.

    • Solution: Employ a bulkier nucleophile. The increased steric demand of the nucleophile will favor attack at the less hindered C6 position.

  • [5][6]Solvent Effects: The choice of solvent can influence the reaction pathway.

    • Solution: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. Experimenting with different solvents can sometimes subtly alter the regioselectivity.

  • Temperature Control: Reaction temperature can impact selectivity.

    • Solution: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. Lower temperatures give the reaction more time to differentiate between the activation barriers for substitution at the different positions.

Experimental Protocol for Selective Amination at C6:

ParameterRecommended ConditionRationale
Nucleophile Di-isopropylamine or other bulky secondary aminesIncreases steric hindrance for attack at C2/C3.
[5]SolventAnhydrous DMSOPromotes SNAr and effectively solvates cations.
Base K₂CO₃ or Cs₂CO₃Mild inorganic bases are often sufficient.
Temperature Start at room temperature and gently heat if necessary (e.g., 50-80 °C)Lower temperatures favor the thermodynamically preferred product.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity in SNAr sterics Increase Steric Hindrance of Nucleophile start->sterics temp Lower Reaction Temperature start->temp solvent Screen Aprotic Polar Solvents (DMSO, DMF) start->solvent result Improved Selectivity for C6 Substitution sterics->result temp->result solvent->result

Caption: Decision-making workflow for improving SNAr regioselectivity.

Issue 2: Difficulty with ortho-Lithiation/Metalation

Question: I am trying to perform a directed ortho-metalation to functionalize the C5 position, but I am getting low yields and complex mixtures. What am I doing wrong?

Answer: Directed ortho-metalation (DoM) is a powerful tool, but its success with this substrate depends on carefully controlling the reaction conditions to direct the deprotonation to the desired site. The acidic protons are at C4 and C5, and the directing ability of the substituents will determine the outcome.

Causality and Strategic Solutions:

  • Directing Group Strength: In polychlorinated aromatics, lithiation often occurs at a position flanked by two halogen substituents. The f[8][9][10]luorine at C3 and the ester at C1 can also act as directing groups. Fluorine is a potent ortho-directing group. *[11] Solution: To target the C5 position, you need to overcome the directing effects of the C2-F and C3-F. Using a bulky, non-coordinating base at low temperatures can favor deprotonation at the most sterically accessible and kinetically acidic proton. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are good starting points.

  • Temperature Control is Critical: Organolithium intermediates are often unstable at higher temperatures.

    • Solution: Maintain a very low temperature (typically -78 °C) throughout the reaction and quenching process to prevent decomposition and side reactions.

Experimental Protocol for Selective C5-Lithiation:

ParameterRecommended ConditionRationale
Base LDA or LiTMP (1.1 - 1.5 equivalents)Bulky, strong, non-nucleophilic bases.
Solvent Anhydrous THFStandard solvent for organolithium chemistry.
Temperature -78 °C (dry ice/acetone bath)Crucial for the stability of the lithiated intermediate.
[8][10]AdditiveTMEDA (optional, 1.1 - 1.5 equivalents)Can accelerate lithiation but may alter regioselectivity. Use with caution.
Quenching Agent Electrophile of choice (e.g., CO₂, I₂, TMSCl)Add slowly at -78 °C.

Frequently Asked Questions (FAQs)

Q1: Which position is most susceptible to nucleophilic attack in SNAr reactions?

The C6 position, where the chlorine is located, is generally the most susceptible to nucleophilic attack. This is due to a combination of factors:

  • Activation: The ortho- and para- fluorine and ester groups provide electronic activation for nucleophilic attack.

  • [1][4]Steric Accessibility: The C6 position is less sterically hindered compared to the C2 and C3 positions, which are flanked by other substituents.

Q2[6][7]: Can I selectively perform a Suzuki or other cross-coupling reaction at one of the halogen positions?

Yes, selective cross-coupling is achievable. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl >> F. Therefore, you can expect the C-Cl bond to be significantly more reactive than the C-F bonds under typical Suzuki, Heck, or Buchwald-Hartwig conditions.

  • For Suzuki Coupling: A palladium catalyst with a suitable phosphine ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water will preferentially couple at the C6-Cl position.

Q3[12][13][14][15]: How do the fluorine atoms influence the acidity of the aromatic protons?

The highly electronegative fluorine atoms increase the acidity of the aromatic protons through a strong inductive effect. This makes the molecule more susceptible to deprotonation by strong bases, facilitating reactions like directed ortho-metalation.

Q4[11]: Are there any specific safety precautions I should take when working with Ethyl 6-chloro-2,3-difluorobenzoate?

As with any halogenated aromatic compound, appropriate safety measures should be taken.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
  • Thomas, D. A., & Weix, D. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4276–4279.
  • Thomas, D. A., & Weix, D. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. (n.d.). Retrieved March 27, 2026, from [Link]

  • Thomas, D. A., & Weix, D. J. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids.
  • Thomas, D. A., & Weix, D. J. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar.
  • Anglada, J. M., & Solé, A. (2022).
  • Catalytic amination of polychloroarenes promoted by the Buchwald ligands | Request PDF. (n.d.). Retrieved March 27, 2026, from [Link]

  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 14.3. Substituent Effects | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved March 27, 2026, from [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved March 27, 2026, from [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Alec, C. (2024, April 29).
  • Anglada, J. M., & Solé, A. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
  • Regioselective 2-Amination of Polychloropyrimidines | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Directing Effects. (2015, January 7). Chemistry LibreTexts. [Link]

  • 16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC.
  • Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube. [Link]

  • A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. (2022, July 14).
  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. (n.d.). Arkivoc. Retrieved March 27, 2026, from [Link]

  • Controllable, Regioselective α–Functionalization of Amines. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. Retrieved March 27, 2026, from [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer o. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Challenges in the handling and storage of Ethyl 6-chloro-2,3-difluorobenzoate

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Welcome to the dedicated support resource for Ethyl 6-chloro-2,3-difluorobenzoate (CAS No. 773135-52-7). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the effective handling, storage, and application of this versatile chemical intermediate. As a halogenated aromatic ester, its unique electronic properties present both opportunities and challenges in synthetic chemistry.[1] This document offers practical, field-tested advice in a direct question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 6-chloro-2,3-difluorobenzoate?

A1: Proper storage is critical to maintain the compound's purity and stability. The primary concerns are hydrolysis of the ester group and potential degradation.

Recommended Storage Protocol:

  • Temperature: Store in a cool place. Refrigeration is often recommended, but consult the supplier-specific data sheet.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and air.

  • Container: Use a tightly sealed container to prevent moisture ingress.[2][3]

  • Location: Keep in a dry, dark, and well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can promote degradation or vigorous reactions.[2]

ParameterRecommendationRationale
Temperature Cool, dark placeMinimizes thermal degradation and side reactions.
Atmosphere Inert gas (Ar, N₂)Prevents slow hydrolysis from atmospheric moisture.
Container Tightly sealed, original packagingProtects from moisture and contamination.[4]
Avoid Strong bases, strong oxidizersPrevents chemical decomposition and hydrolysis.[2]
Q2: What are the primary hazards associated with this compound and the essential personal protective equipment (PPE) required?

A2: Based on data from structurally similar halogenated benzoic acids and esters, Ethyl 6-chloro-2,3-difluorobenzoate should be handled as a compound that can cause skin and serious eye irritation. Inhalation of dust or vapors may also cause respiratory irritation.[3]

Essential Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation. Install safety showers and eye wash stations nearby.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Q3: What are the principal reactive sites on the Ethyl 6-chloro-2,3-difluorobenzoate molecule?

A3: The molecule has three primary sites of reactivity, governed by the electronic effects of the substituents. Understanding these is key to planning successful synthetic transformations.

  • Ester Group (Carbonyl Carbon): The ester is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis (acid or base-catalyzed) to the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid, and ethanol.[1][5] It can also undergo other reactions like aminolysis to form amides.[5]

  • C6-Chlorine Atom: The chlorine atom is the most favorable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is due to the relative weakness of the C-Cl bond compared to the C-F bond, which allows for preferential oxidative addition of the palladium catalyst.[1]

  • C2-Fluorine Atom: The fluorine at the C2 position is the most susceptible to nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effects of the adjacent ester group and the ortho-chlorine substituent, which stabilize the negatively charged Meisenheimer intermediate.[1]

Caption: Key reactive sites on Ethyl 6-chloro-2,3-difluorobenzoate.

Troubleshooting Guide for Synthetic Reactions

Q4: My Suzuki cross-coupling reaction at the C6-Cl position is giving low to no yield. What are the likely causes and how can I fix it?

A4: This is a common issue when working with electron-deficient and sterically hindered aryl chlorides. The challenge lies in achieving efficient oxidative addition to the palladium catalyst.[6]

Troubleshooting Steps:

  • Catalyst System Evaluation: Standard Pd(PPh₃)₄ may be ineffective. You need a more robust catalyst system.

    • Recommendation: Use a highly active palladium precatalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr) combined with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] These ligands promote the difficult oxidative addition step.

  • Base Selection: The choice of base is critical and can dramatically affect yield.

    • Recommendation: Screen a panel of bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ or even non-aqueous bases like NaOt-Bu might be necessary for this challenging substrate.[6]

  • Solvent and Temperature: Ensure the solvent is anhydrous and the temperature is sufficient.

    • Recommendation: Use anhydrous solvents like 1,4-dioxane or toluene. If the reaction is sluggish at 80-90 °C, a carefully controlled increase to 100-110 °C may be required, but monitor for decomposition.

  • Reagent Purity: Ensure your boronic acid/ester is pure and the reaction is performed under strictly inert conditions. Oxygen can deactivate the palladium catalyst.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling q1 What catalyst system is in use? start->q1 a1_std Standard (e.g., Pd(PPh3)4) q1->a1_std a1_adv Advanced Precatalyst + Biaryl Ligand q1->a1_adv sol1 Switch to Pd(dba)2 + XPhos/SPhos. Ensure inert atmosphere. a1_std->sol1 q2 Is the Base Optimal? a1_adv->q2 sol1->q2 sol2 Screen bases: K3PO4, Cs2CO3, NaOt-Bu. q2->sol2 No q3 Are Conditions Anhydrous? q2->q3 Yes sol2->q3 sol3 Use anhydrous solvents. Increase temperature cautiously. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Decision tree for troubleshooting a low-yielding Suzuki reaction.

Q5: I'm observing the formation of 6-chloro-2,3-difluorobenzoic acid as a major byproduct. How can I prevent the unintended hydrolysis of the ester?

A5: Ester hydrolysis is a frequent side reaction, especially under basic or acidic conditions at elevated temperatures, in the presence of water.[7][8]

Preventative Measures & Protocols:

  • Rigorous Anhydrous Technique: This is the most critical factor.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Ensure all reagents, especially bases like K₂CO₃ or K₃PO₄, are dried in an oven or purchased as anhydrous grade.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reaction Condition Optimization:

    • Base Choice: If compatible with your desired reaction, consider using non-hydroxide, non-aqueous bases.

    • Temperature: Run the reaction at the lowest effective temperature to disfavor the hydrolysis pathway, which often has a higher activation energy.

Experimental Protocol: Workup Procedure to Minimize Hydrolysis

If your reaction product is sensitive to aqueous acid/base, a modified workup is required.

  • Cool Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Quench Carefully: Instead of quenching with aqueous acid or base, pour the reaction mixture into a separatory funnel containing a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or cold water.

  • Extraction: Extract the product swiftly with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water. Avoid acidic or basic washes if possible.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

Q6: During a nucleophilic substitution reaction, I'm getting a mixture of products where both chlorine and fluorine atoms are displaced. How can I improve selectivity?

A6: Achieving regioselectivity between the C-Cl and C-F bonds requires careful control of reaction conditions, as their reactivities can sometimes overlap, especially under harsh conditions.

  • For C-Cl Selective Reactions (e.g., Cross-Coupling): The goal is to favor the oxidative addition pathway over SNAr.

    • Mechanism: Palladium catalysis is selective for C-Cl bonds over C-F bonds.[1]

    • Optimization: If you are seeing C-F substitution, it implies your conditions (e.g., a very strong nucleophile and high heat) are promoting a competing SNAr pathway. Use a well-defined catalyst system as described in Q4 and avoid excessively high temperatures or overly potent nucleophiles that are not part of the catalytic cycle.

  • For C2-F Selective Reactions (SNAr): The goal is to promote nucleophilic attack at the C2 position without disturbing the C-Cl bond.

    • Mechanism: SNAr is favored by strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) that stabilize the charged intermediate.[1]

    • Optimization: To avoid C-Cl substitution, metal catalysts should be excluded. Use a strong nucleophile (e.g., an amine, alkoxide) in a polar aprotic solvent. Moderate temperatures (e.g., 80-120 °C) are often sufficient. The C2-fluorine is the most electronically activated position for this reaction.[1]

References

  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid. Retrieved from [Link]

  • Acros Organics. (2010, October 17). SAFETY DATA SHEET: 2,6-Difluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

  • Synlett. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

  • ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PMC. (n.d.). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. Retrieved from [Link]

  • Filo. (2021, January 1). Which one of the following is the mechanism of hydrolysis of ethyl benzoate. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 16). The Diverse Applications of 2-Chloro-6-fluorobenzoic Acid in Industry. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]

  • Organic Letters. (2024, January 18). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 2-Chloro-3,6-difluorobenzoic acid. Retrieved from [Link]

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 6-chloro-2,3-difluorobenzoate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 6-chloro-2,3-difluorobenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 6-chloro-2,3-difluorobenzoate . Due to its highly functionalized polyhalogenated ring, this building block is notoriously sensitive to specific reaction conditions. This guide provides field-proven insights to prevent unwanted decomposition, ensuring high-yielding downstream functionalization.

Mechanistic Causality: The "Why" Behind Decomposition

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. Ethyl 6-chloro-2,3-difluorobenzoate possesses two primary modes of decomposition during synthesis:

  • Ester Hydrolysis (Saponification): The electron-withdrawing nature of the three halogens (Cl at C6, F at C2 and C3) severely depletes electron density from the aromatic ring. This inductive effect makes the carbonyl carbon of the ethyl ester exceptionally electrophilic. In the presence of aqueous bases or even ambient moisture during base-mediated reactions, the ester rapidly hydrolyzes to 6-chloro-2,3-difluorobenzoic acid [[1]]([Link]).

  • Nucleophilic Aromatic Substitution (SNAr): The ester group strongly activates the ortho and para positions toward nucleophilic attack. Consequently, the fluorine at C2 and the chlorine at C6 are highly susceptible to displacement. Because fluorine is an excellent leaving group in SNAr reactions (due to its ability to stabilize the intermediate Meisenheimer complex), primary/secondary amines and alkoxides will readily attack the ring, leading to unwanted defluorination or dechlorination .

Pathways SM Ethyl 6-chloro-2,3-difluorobenzoate Cond_Hyd Aqueous Base / Alcohols SM->Cond_Hyd Cond_SNAr 1°/2° Amines / Alkoxides SM->Cond_SNAr Mech_Hyd Ester Hydrolysis Cond_Hyd->Mech_Hyd Mech_SNAr SNAr (F/Cl Displacement) Cond_SNAr->Mech_SNAr Prod_Hyd 6-chloro-2,3-difluorobenzoic acid Mech_Hyd->Prod_Hyd Prod_SNAr Substituted Fluoroarene Mech_SNAr->Prod_SNAr

Fig 1. Primary decomposition pathways of Ethyl 6-chloro-2,3-difluorobenzoate.

Troubleshooting FAQs

Q1: I am recovering a highly polar baseline spot on my TLC instead of my expected cross-coupling product. What is happening? A: You are likely observing ester hydrolysis. If your cross-coupling conditions use aqueous bases (e.g., 2M Na₂CO₃) and heat, the ethyl ester will saponify into the corresponding carboxylic acid. Solution: Switch to anhydrous conditions using a non-nucleophilic base (e.g., anhydrous Cs₂CO₃ or K₃PO₄) in an aprotic solvent like Toluene or 1,4-Dioxane.

Q2: During a base-mediated alkylation, my LCMS shows a mass corresponding to [M - F + Nu]. How do I stop this? A: This is a classic SNAr side reaction. The nucleophile in your reaction (or an amine base like Et₃N/DIPEA acting as a nucleophile under harsh conditions) is displacing the highly activated C2 fluorine [[2]]([Link]). Solution: Lower the reaction temperature. SNAr reactions typically require thermal activation (>60°C). If your desired reaction can proceed at room temperature, strictly control the thermal parameters. Alternatively, use sterically hindered, strictly non-nucleophilic bases (e.g., 2,6-lutidine or DBU).

Q3: Can I use methanol or ethanol as a solvent for reactions involving this compound? A: It is highly discouraged unless you are intentionally performing a transesterification. The electron-deficient ring makes the ester highly reactive toward alkoxides. Even neutral alcohols can slowly transesterify or attack the ring upon prolonged heating. Stick to aprotic solvents (THF, DCM, Toluene, DMF).

Reagent Compatibility Matrix

To streamline your experimental design, reference the following compatibility matrix regarding quantitative data on reagent safety profiles.

Reagent / Condition ClassPrimary Risk FactorCompatibilityRecommended Alternative
Aqueous NaOH / KOH Rapid Saponification / HydrolysisIncompatible Anhydrous Cs₂CO₃ or K₃PO₄
Primary/Secondary Amines SNAr (Fluorine displacement)High Risk Use stoichiometric control; lower Temp (<40°C)
Methanol / Ethanol TransesterificationModerate Risk THF, 1,4-Dioxane, or Toluene
NaH in DMF SNAr (if unquenched alkoxides form)Moderate Risk LiHMDS or KHMDS at -78°C
Pd-Catalysts (Suzuki/Heck) Oxidative addition at C-Cl bondCompatible Use mild bases (KF, CsF) to protect the ester

Standard Operating Procedure (SOP): Safe Metalation / Cross-Coupling

This protocol outlines a self-validating system for performing reactions (e.g., enolate alkylations or cross-couplings) while preserving the integrity of the ethyl 6-chloro-2,3-difluorobenzoate scaffold.

Step 1: Rigorous Anhydrous Setup

  • Action: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon.

  • Causality: Trace moisture combined with basic conditions is the primary catalyst for premature ester hydrolysis.

Step 2: Solvent and Reagent Preparation

  • Action: Dissolve Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv) in anhydrous, degassed THF (0.1 M concentration).

  • Causality: THF is aprotic and non-nucleophilic, eliminating the risk of transesterification and minimizing SNAr background reactions.

Step 3: Base Addition

  • Action: Add a sterically hindered, non-nucleophilic base (e.g., anhydrous K₃PO₄ or LiHMDS, 1.2 equiv) at 0°C.

  • Causality: Bulky bases cannot easily access the highly hindered C2 fluorine or the carbonyl carbon, effectively shutting down SNAr and nucleophilic acyl substitution pathways.

Step 4: Thermal Control & Reaction

  • Action: Allow the reaction to proceed at the lowest possible temperature (maintain <40°C if kinetics allow).

  • Validation Checkpoint: After 1 hour, withdraw a 10 µL aliquot, quench in pH 7 phosphate buffer, and extract with EtOAc. Run LCMS. Self-Validation: The presence of the parent mass [M+H]⁺ 221 without [M-F+Nu] or[M-Et] peaks confirms system integrity and the absence of decomposition.

Step 5: Mild Quench and Workup

  • Action: Quench the reaction strictly with a saturated aqueous solution of NH₄Cl (mildly acidic, pH ~5.5) at 0°C. Extract with EtOAc or DCM.

  • Causality: Avoiding strong aqueous acids (like HCl) or bases (like NaHCO₃) during the quench prevents workup-induced hydrolysis of the ester.

Protocol S1 1. Anhydrous Setup S2 2. Aprotic Solvent S1->S2 S3 3. Non-Nucleophilic Base S2->S3 S4 4. Temp Control S3->S4 S5 5. Mild / Neutral Workup S4->S5

Fig 2. Optimized experimental workflow to prevent ester degradation.

References

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Source: ACS Organic Process Research & Development URL: [Link]

  • Title: One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB) Source: MDPI Pharmaceuticals URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl 6-chloro-2,3-difluorobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the challenges associated with the poor aqueous solubility of Ethyl 6-chloro-2,3-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the challenges associated with the poor aqueous solubility of Ethyl 6-chloro-2,3-difluorobenzoate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to enhance its solubility and facilitate successful aqueous reactions.

Compound Overview: Physicochemical Properties

Ethyl 6-chloro-2,3-difluorobenzoate is a halogenated aromatic ester with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in aqueous reaction media is often hampered by its hydrophobic nature. A clear understanding of its physical properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₉H₇ClF₂O₂[1]
Molecular Weight 220.60 g/mol [1]
Appearance Clear liquid or pale yellow solid[1]
Aqueous Solubility Poorly soluble[1]
Organic Solvent Solubility Soluble in dichloromethane and ethanol[1]
Boiling Point ~264.2 °C at 760 mmHg[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Ethyl 6-chloro-2,3-difluorobenzoate in aqueous systems.

Q1: Why is Ethyl 6-chloro-2,3-difluorobenzoate so poorly soluble in water?

Answer: The low aqueous solubility of Ethyl 6-chloro-2,3-difluorobenzoate is a direct consequence of its molecular structure. The molecule is dominated by a nonpolar benzene ring and an ethyl ester group. The presence of halogen atoms (chlorine and fluorine) further contributes to its hydrophobicity.[1] Water is a highly polar solvent that forms strong hydrogen bonds. Since Ethyl 6-chloro-2,3-difluorobenzoate lacks functional groups capable of significant hydrogen bonding, it cannot effectively interact with and dissolve in the water matrix. This phenomenon is a classic example of the "like dissolves like" principle.

Q2: My reaction is sluggish and gives low yields. Could this be a solubility issue?

Answer: Absolutely. Poor solubility is a primary cause of inefficient and low-yielding reactions in aqueous media. When a substrate like Ethyl 6-chloro-2,3-difluorobenzoate does not dissolve, the reaction becomes a heterogeneous mixture (e.g., a solid-liquid or liquid-liquid slurry). This severely limits the interaction between the dissolved reactants and the insoluble substrate, leading to:

  • Reduced Reaction Rates: Reactant molecules can only interact at the surface of the undissolved substrate, drastically slowing down the reaction.

  • Incomplete Reactions: A significant portion of the substrate may remain unreacted, resulting in low product conversion and poor yields.

  • Reproducibility Issues: The surface area of the undissolved substrate can vary between experiments depending on factors like stirring rate and particle size, leading to inconsistent results.

Q3: What are the primary strategies for enhancing the solubility of this compound in water?

Answer: There are three principal techniques that have proven effective for enhancing the solubility of hydrophobic organic compounds in aqueous reactions:

  • Co-Solvent Systems: Introducing a water-miscible organic solvent to create a mixed-solvent system.[2][3]

  • Micellar Catalysis: Using surfactants to form micelles that encapsulate the hydrophobic substrate, creating "nanoreactors" within the bulk aqueous phase.[4][5][6]

  • Phase-Transfer Catalysis (PTC): Employing a catalyst to transport a reactant from the aqueous phase to an organic phase (where the substrate is soluble), or vice-versa, to facilitate the reaction.[7][8][9]

The choice of strategy depends on the specific reaction conditions, the nature of the other reactants, and the desired workup procedure.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for choosing the most appropriate method for your specific application.

G cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_optimization Optimization & Final Choice Start Identify Reaction Type (e.g., Hydrolysis, Substitution) Ionic Does the reaction involve an ionic nucleophile/reagent? Start->Ionic PTC Consider Phase-Transfer Catalysis (PTC) Ionic->PTC  Yes Micellar Consider Micellar Catalysis (Surfactants) Ionic->Micellar  No Optimize Screen & Optimize (Concentration, Temp, etc.) PTC->Optimize Cosolvent Consider Co-Solvent System Micellar->Cosolvent If micellar system is complex or incompatible Micellar->Optimize Cosolvent->Optimize

Caption: Decision workflow for selecting a solubility enhancement method.

Detailed Protocols and Technical Guides

Strategy 1: Co-Solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This "antihydrophobic" effect allows the nonpolar Ethyl 6-chloro-2,3-difluorobenzoate to dissolve more readily by creating a more favorable solvent environment.[2][10][11]

Commonly Used Co-Solvents:

Co-SolventProperties & Considerations
Ethanol (EtOH) Generally good solvating power, low toxicity, easily removed under vacuum.
Dimethyl Sulfoxide (DMSO) Excellent solvating power for a wide range of compounds. High boiling point can make removal difficult. Can participate in or inhibit certain reactions.
Tetrahydrofuran (THF) Good for many organic substrates. Can form peroxides; must be handled with care. Miscible with water.
Acetonitrile (MeCN) Aprotic polar solvent. Often used in HPLC, making reaction monitoring straightforward.

Experimental Protocol: Screening for an Optimal Co-Solvent

  • Preparation: Set up four separate reaction vials, each containing the same amount of Ethyl 6-chloro-2,3-difluorobenzoate and your other non-solvent reactants.

  • Solvent Addition:

    • To Vial 1, add a 9:1 water:ethanol mixture.

    • To Vial 2, add a 9:1 water:DMSO mixture.

    • To Vial 3, add a 9:1 water:THF mixture.

    • To Vial 4 (Control), add only water.

  • Observation: Stir all vials at the intended reaction temperature for 15-30 minutes. Visually inspect for dissolution. A clear, single-phase solution indicates successful solubilization.

  • Reaction Initiation: Add the final reagent to initiate the reaction in all vials.

  • Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analysis: Compare the reaction rates and final yields. The co-solvent that provides the best combination of solubility and reaction performance is the optimal choice. Further optimization of the water-to-co-solvent ratio may be necessary.

Strategy 2: Micellar Catalysis

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration in water (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[5] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic Ethyl 6-chloro-2,3-difluorobenzoate partitions into the core, effectively solubilizing it in the bulk aqueous phase.[4][6][12] This creates a high local concentration of the substrate within the micelle, which can accelerate reaction rates.[6]

G cluster_system Micellar Catalysis System Water Aqueous Phase Micelle Micelle Reagent Aqueous Reagent Substrate Ethyl 6-chloro- 2,3-difluorobenzoate Substrate->Micelle Partitioning into hydrophobic core Reagent->Micelle Reaction at interface/core

Caption: Diagram of micellar catalysis solubilizing a hydrophobic substrate.

Commonly Used Surfactants:

Surfactant TypeExampleChargeProperties & Considerations
Cationic Cetyltrimethylammonium bromide (CTAB)PositiveCan interact electrostatically with anionic reagents.
Anionic Sodium dodecyl sulfate (SDS)NegativeCan interact with cationic reagents.
Non-ionic Tween-80, Triton X-100NeutralGenerally less denaturing and more biocompatible. Often provide good solubilization with minimal interference.[13]

Experimental Protocol: A Generic Micellar Reaction Setup

  • Surfactant Solution Preparation: Prepare a stock solution of the chosen surfactant (e.g., 2 wt% Tween-80) in deionized water. Ensure the surfactant is fully dissolved.[14]

  • Reactant Addition: To a reaction vessel, add the surfactant solution.

  • Substrate Addition: Add the Ethyl 6-chloro-2,3-difluorobenzoate to the surfactant solution.

  • Mixing: Stir the mixture vigorously for 15-30 minutes. The solution should become clear or translucent as the substrate is incorporated into the micelles.

  • Reaction Initiation: Add the remaining reactants to start the reaction. It is often recommended to add any base last, if applicable.[14]

  • Monitoring and Workup: Monitor the reaction as usual. For workup, the product can often be extracted with an organic solvent (e.g., ethyl acetate), which will also extract the surfactant. Further purification via chromatography may be necessary to separate the product from the surfactant.

Strategy 3: Phase-Transfer Catalysis (PTC)

Mechanism: PTC is ideal for reactions where one reactant is in the aqueous phase (e.g., a salt like NaOH or NaCN) and the organic substrate is insoluble in water. The phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the aqueous reactant.[8][9] This new ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the substrate.[7][15]

G cluster_phases Biphasic System cluster_aq Aqueous Phase cluster_org Organic Phase (Substrate) Aq_Reactant Aqueous Reactant (e.g., Nu⁻) PTC_IonPair PTC⁺Nu⁻ (Organic Soluble) Aq_Reactant->PTC_IonPair Ion Exchange with PTC⁺X⁻ at interface PTC_Return PTC⁺X⁻ PTC_Return->Aq_Reactant Return to Aqueous Phase (Catalytic Cycle) Org_Substrate Substrate (R-Cl) Product Product (R-Nu) Org_Substrate->Product Product->PTC_Return Release of PTC⁺X⁻ PTC_IonPair->Org_Substrate Migration & Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Commonly Used Phase-Transfer Catalysts:

CatalystTypeProperties & Considerations
Tetrabutylammonium bromide (TBAB) Quaternary Ammonium SaltA common, effective, and relatively inexpensive PTC.
Benzyltriethylammonium chloride Quaternary Ammonium SaltAnother widely used and effective catalyst.[7]
Aliquat 336 (Methyltricaprylammonium chloride) Quaternary Ammonium SaltHighly lipophilic, very effective for transferring anions into organic phases.[7]

Experimental Protocol: PTC for a Nucleophilic Substitution Reaction

  • Setup: In a reaction flask equipped with a condenser and a magnetic stirrer, add the Ethyl 6-chloro-2,3-difluorobenzoate. Since the substrate is poorly water-soluble, an organic co-solvent is not strictly necessary but a non-polar solvent like toluene or dichloromethane can be used to create a distinct organic phase.

  • Aqueous Phase: Add the aqueous solution of your nucleophile (e.g., an aqueous solution of sodium hydroxide for hydrolysis).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., 1-5 mol% of TBAB).

  • Reaction: Heat the biphasic mixture to the desired reaction temperature with vigorous stirring. Vigorous stirring is critical to maximize the interfacial surface area where the catalyst exchange occurs.

  • Monitoring: Monitor the disappearance of the starting material from the organic phase via TLC or GC.

  • Workup: After the reaction is complete, stop the stirring and allow the layers to separate. The organic layer containing the product can be separated, washed with water and brine, dried, and concentrated to yield the crude product.

References

  • EvitaChem.
  • Dwivedi, M., et al. (2024).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference.
  • Zhang, Q., et al. (2015). Thermoregulated phase transfer catalysis in aqueous/organic biphasic system. Polymer Chemistry.
  • Ismalaj, E., et al. (2022).
  • Le, Z., et al. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions.
  • Reyes, A. C., & Breslow, R. (2002).
  • Dwivedi, M., et al. (2024).
  • Wikipedia.
  • Macmillan Group. (2008).
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.
  • Alfa Chemistry.
  • OperaChem. (2023).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • Ainurofiq, A., et al. (2021).

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethyl 6-chloro-2,3-difluorobenzoate: Reactivity and Synthetic Utility in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation, particularly with fluorine and chl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation, particularly with fluorine and chlorine, profoundly alters a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Among the vast array of halogenated building blocks, substituted benzoates serve as critical intermediates. This guide provides an in-depth comparative analysis of Ethyl 6-chloro-2,3-difluorobenzoate, a uniquely functionalized reagent, against other structurally related benzoates. We will explore how its distinct substitution pattern governs its reactivity and offers unique advantages in synthetic applications.

This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to support the rational selection of building blocks for complex molecular synthesis.

Physicochemical Properties: A Quantitative Comparison

The physical properties of a reagent are fundamental to its handling, reaction setup, and purification. The introduction of multiple, highly electronegative halogen atoms onto the benzene ring significantly influences properties such as boiling point, density, and solubility. Ethyl 6-chloro-2,3-difluorobenzoate's profile reflects the combined effects of its substituents when compared to simpler analogues.

Below is a table summarizing the key physicochemical properties of Ethyl 6-chloro-2,3-difluorobenzoate and selected comparators.

PropertyEthyl 6-chloro-2,3-difluorobenzoateEthyl 4-chlorobenzoateMethyl 2,3-difluorobenzoateEthyl 2,3,6-trifluorobenzoate
CAS Number 773135-52-7[1]7335-27-5[2]18355-74-3[3]773134-90-0[4]
Molecular Formula C₉H₇ClF₂O₂[1]C₉H₉ClO₂[5]C₈H₆F₂O₂[3]C₉H₇F₃O₂[4]
Molecular Weight 220.60 g/mol [1]184.62 g/mol [5]172.13 g/mol [3]204.15 g/mol [4]
Appearance Clear liquid or pale yellow solid[1]White crystalline solid[5]Colorless to yellow liquidNot specified
Boiling Point ~264.2 °C at 760 mmHg[1]Not specifiedNot specifiedNot specified
Density ~1.3 g/cm³[1]Not specifiedNot specifiedNot specified
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol); poor in water.[1]Moderately soluble in organic solvents; less soluble in water.[2]Not specifiedNot specified

The data clearly indicates that the increased halogenation in Ethyl 6-chloro-2,3-difluorobenzoate leads to a higher molecular weight and boiling point compared to its analogues. This is a direct consequence of stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) arising from the polar C-F and C-Cl bonds.

Electronic Effects and Chemical Reactivity

The true synthetic utility of Ethyl 6-chloro-2,3-difluorobenzoate is revealed through an analysis of its chemical reactivity, which is dominated by the electronic interplay of its substituents. The fluorine and chlorine atoms are strongly electron-withdrawing, which has two major consequences:

  • Activation of the Aromatic Ring: The electron-withdrawing nature of the halogens depletes the electron density of the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (NAS).

  • Modulation of the Ester Group: The electronic pull of the ring substituents influences the reactivity of the ethyl ester moiety towards hydrolysis and other transformations.

Nucleophilic Aromatic Substitution (NAS)

NAS is a hallmark reaction for this class of compounds. The rate and regioselectivity of the reaction are dictated by the nature and position of the halogen leaving group and the activation provided by other substituents.

  • Leaving Group Ability: In NAS, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex).

  • Regioselectivity: The positions ortho and para to the strongly activating ester group are prime sites for nucleophilic attack. In Ethyl 6-chloro-2,3-difluorobenzoate, the combined electron-withdrawing effects of the ortho-ester and the fluorine atoms make the ring highly electron-deficient.[1] Computational analyses show that the C2 position exhibits a significantly higher partial positive charge compared to C3, making it the preferred site for nucleophilic displacement.[1] The chlorine at C6 further activates the ring.

Comparative studies have shown that trifluorinated benzoates can undergo NAS significantly faster than their difluoro counterparts.[1] The replacement of a fluorine atom with a larger chlorine atom at the C6 position, as in our target molecule, modulates this reactivity, offering a different kinetic profile that can be advantageous for controlling selectivity in complex syntheses.[1]

Palladium-Catalyzed Cross-Coupling

A key advantage of Ethyl 6-chloro-2,3-difluorobenzoate is the differential reactivity of its halogen substituents in cross-coupling reactions. The C-Cl bond is significantly more reactive towards oxidative addition with palladium catalysts than the highly stable C-F bonds. This "orthogonal reactivity" allows for the selective functionalization at the C6 position via reactions like Suzuki, Heck, or Buchwald-Hartwig amination, while leaving the fluorine atoms untouched.[1] This provides a powerful tool for building molecular complexity in a controlled, stepwise manner.

Caption: Comparative reactivity pathways for Ethyl 6-chloro-2,3-difluorobenzoate.

Experimental Protocols: Synthesis and Application

To ensure scientific integrity, the following protocols are provided as self-validating systems. The causality behind experimental choices is explained to reflect best practices in a research setting.

Protocol 1: Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate

This synthesis proceeds in two main steps: electrophilic chlorination of the precursor acid followed by Fischer-Speier esterification.[1] The choice of a strong acid catalyst for esterification is crucial for driving the equilibrium towards the product, especially with an electron-deficient benzoic acid.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 2,3-Difluorobenzoic Acid C 6-chloro-2,3- difluorobenzoic acid A->C Controlled Conditions B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Ethanol (Excess) F Ethyl 6-chloro-2,3-difluorobenzoate C->F Reflux D->F E Acid Catalyst (H₂SO₄) E->F

Caption: Workflow for the synthesis of Ethyl 6-chloro-2,3-difluorobenzoate.

Methodology:

  • Chlorination:

    • To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) in a suitable solvent, add a chlorinating agent such as thionyl chloride or phosphorus pentachloride (1.1 eq) under controlled temperature conditions.[1] Rationale: This step selectively introduces the chlorine atom at the 6-position.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction and perform an aqueous workup to isolate the crude 6-chloro-2,3-difluorobenzoic acid.

  • Esterification (Fischer-Speier Method):

    • Dissolve the crude acid from the previous step in a large excess of absolute ethanol.[1] Rationale: Using ethanol as both reagent and solvent drives the reaction equilibrium towards the ester product.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux for 6-12 hours until esterification is complete (monitored by TLC/GC-MS).[1]

    • Cool the reaction mixture, neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation or column chromatography to yield Ethyl 6-chloro-2,3-difluorobenzoate.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol demonstrates the high reactivity of the compound towards nucleophiles, a key application in building more complex molecules. Aprotic polar solvents are chosen to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[1]

Methodology:

  • Reaction Setup:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 6-chloro-2,3-difluorobenzoate (1.0 eq) in an aprotic polar solvent like DMSO or DMF.[1] Rationale: These solvents are excellent at solvating ionic intermediates, which is critical for stabilizing the transition state in NAS reactions.

    • Add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq). Rationale: The base is required to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HF or HCl generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction's progress using TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amino-substituted benzoate derivative.

Applications in Drug Discovery and Agrochemicals

The unique structural and reactivity profile of Ethyl 6-chloro-2,3-difluorobenzoate makes it a valuable intermediate in several industrial sectors.

  • Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules. The halogenated phenyl ring is a common motif in many drugs, where it can enhance binding to target proteins or improve pharmacokinetic properties like metabolic stability.[1][6][7] The ability to selectively functionalize the C-Cl bond while retaining the C-F bonds is particularly useful for late-stage diversification in medicinal chemistry programs.

  • Agrochemicals: Halogenated aromatic compounds are frequently used in the development of new pesticides and herbicides.[1][6] The specific substitution pattern of Ethyl 6-chloro-2,3-difluorobenzoate can be exploited to develop active ingredients with novel modes of action or improved environmental profiles.

Conclusion

Ethyl 6-chloro-2,3-difluorobenzoate is more than just another halogenated building block. It is a highly versatile intermediate whose value lies in the precise arrangement of its chloro and fluoro substituents. This guide has demonstrated that its unique structure provides a powerful combination of high activation towards nucleophilic aromatic substitution and orthogonal reactivity in cross-coupling reactions. Compared to simpler benzoates, it offers enhanced reactivity and a greater potential for selective, controlled functionalization. For researchers and developers in the pharmaceutical and agrochemical industries, understanding the comparative reactivity of this and other benzoates is crucial for designing efficient synthetic routes to novel and high-value molecules.

References

  • Buy Ethyl 6-chloro-2,3-difluorobenzoate (EVT-15498450) - EvitaChem.
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  • Methyl 2,3-difluorobenzoate | 18355-74-3 | C8H6F2O2 | Appchem. Available from: [Link]

  • ethyl 2-amino-3,4,6-trifluorobenzoate — Chemical Substance Information - NextSDS. Available from: [Link]

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  • Ethyl 2-fluoro-3,6-bis(trifluoromethyl)benzoate | C11H7F7O2 | CID 134640673 - PubChem. Available from: [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene - Thieme. Available from: [Link]

  • Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem. Available from: [Link]

  • Unlocking Potential: The Diverse Applications of 2-Chloro-6-fluorobenzoic Acid in Industry - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals. Available from: [Link]

  • ethyl 2,3,6-trifluorobenzoate | 773134-90-0 | Buy Now - Molport. Available from: [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - Beilstein Journals. Available from: [Link]

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Comparative

Unambiguous Structure Determination: A Comparative Guide to the Validation of Ethyl 6-chloro-2,3-difluorobenzoate

In the landscape of pharmaceutical and agrochemical development, the precise molecular structure of a compound is the bedrock upon which all further research and development is built. An error in structural assignment ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical development, the precise molecular structure of a compound is the bedrock upon which all further research and development is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 6-chloro-2,3-difluorobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] We will focus on the gold standard, single-crystal X-ray crystallography, while also providing a critical evaluation of complementary and alternative methodologies.

The Imperative of Unquestionable Structural Validation

Ethyl 6-chloro-2,3-difluorobenzoate (C₉H₇ClF₂O₂) is a halogenated aromatic ester with a molecular weight of 220.60 g/mol .[1] The presence and specific positioning of the chlorine and two fluorine atoms on the benzene ring, along with the ethyl ester group, are critical to its reactivity and its utility as a building block.[1] While synthetic routes, such as the chlorination of 2,3-difluorobenzoic acid followed by esterification, provide a strong indication of the expected structure, definitive proof is paramount.[1] Ambiguities can arise from potential side reactions or unexpected rearrangements during synthesis. Therefore, rigorous structural elucidation is not merely a confirmatory step but a crucial quality control measure.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, leaving no room for doubt regarding the compound's constitution and stereochemistry.[2][3]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous series of steps. Understanding the "why" behind each stage is key to appreciating the robustness of this technique.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Ethyl 6-chloro-2,3-difluorobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Impurity Removal Crystal_Growth Single Crystal Growth Purification->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Suitable Single Crystal Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Precise Orientation Data_Processing Data Processing & Indexing Diffractometer->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Electron Density Map Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Final Structural Model

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallographic Validation
  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Slow evaporation of a saturated solution is a common and effective method for growing high-quality crystals. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.

    • Procedure:

      • Dissolve a small amount of purified Ethyl 6-chloro-2,3-difluorobenzoate in a suitable solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate) in a clean vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

      • Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Procedure:

      • Under a microscope, carefully select a suitable crystal and mount it on a cryoloop.

      • Mount the cryoloop on the goniometer head of the single-crystal X-ray diffractometer.

      • Cool the crystal to the desired temperature.

      • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the diffracted X-rays are determined using direct methods or Patterson methods, which generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit.

    • Procedure:

      • Process the raw diffraction images to obtain a list of reflection intensities.

      • Solve the phase problem to generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

      • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

  • Validation:

    • Rationale: The final refined structure is validated using various metrics to ensure its quality and accuracy. Key parameters include the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit (GOF), and analysis of the residual electron density map.

    • Procedure:

      • Analyze the final R-factor and R-free values.[4]

      • Inspect the final difference Fourier map for any significant positive or negative peaks.

      • Check for any unusual bond lengths or angles.

      • Generate a final crystallographic information file (CIF) for publication and database deposition.

Alternative and Complementary Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural proof, other spectroscopic and computational methods offer valuable and often more readily obtainable information.[5][6] These techniques can be used for routine characterization, to provide supporting evidence, or when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing.Unambiguous and definitive.Requires high-quality single crystals, can be time-consuming.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[7]Provides information in solution, non-destructive, relatively fast.[6]Does not provide absolute 3D structure, can be difficult to interpret for complex molecules.[3]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[5][8]High sensitivity, requires very small sample amounts.[9]Does not provide information on connectivity or stereochemistry, isomers can be difficult to distinguish.[10]
Computational Crystal Structure Prediction (CSP) Theoretical prediction of possible crystal structures.[11][12]Can guide experimental polymorph screening, does not require a physical sample initially.[13]Computationally intensive, accuracy is dependent on the force fields and algorithms used.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[16] For Ethyl 6-chloro-2,3-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

  • ¹H NMR: Would show signals for the ethyl group protons and the aromatic protons, with their chemical shifts and coupling patterns providing information about their chemical environment and neighboring atoms.[17][18]

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule.[17]

  • ¹⁹F NMR: Would show signals for the two fluorine atoms, and their coupling to each other and to neighboring protons would help confirm their positions on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.[9]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal packing arrangements for a given molecule.[11][12] These methods can be particularly useful in cases where obtaining single crystals is challenging or for identifying potential polymorphs.[13]

Workflow: Crystal Structure Prediction

  • Conformational Analysis: Determine the low-energy conformations of the isolated molecule.

  • Crystal Packing Search: Generate a large number of plausible crystal packing arrangements using algorithms like simulated annealing or genetic algorithms.[11]

  • Energy Ranking: Rank the generated structures based on their calculated lattice energies using force fields or quantum mechanical methods.[14]

  • Comparison with Experimental Data: Compare the predicted structures with experimental powder X-ray diffraction (PXRD) data to identify the most likely crystal structure.[19]

Analytical_Techniques_Comparison cluster_definitive Definitive Structure cluster_connectivity Connectivity & Environment cluster_composition Composition & Fragmentation cluster_prediction Theoretical Prediction X_Ray Single-Crystal X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) X_Ray->NMR Confirms Connectivity in Solid State NMR->X_Ray Guides Crystal Growth Attempts MS Mass Spectrometry MS->X_Ray Confirms Molecular Formula CSP Crystal Structure Prediction CSP->X_Ray Predicts Possible Structures for PXRD comparison

Caption: Comparison of analytical techniques for structure validation.

Conclusion: An Integrated Approach to Structural Certainty

For a molecule of critical importance like Ethyl 6-chloro-2,3-difluorobenzoate, a multi-faceted approach to structural validation is recommended. While single-crystal X-ray crystallography provides the definitive and unassailable answer, techniques like NMR and mass spectrometry are indispensable for routine analysis, confirmation of synthesis, and providing complementary data. Computational methods are also emerging as powerful tools for predicting and understanding the solid-state behavior of such molecules. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently establish the precise molecular architecture of their compounds, paving the way for successful drug discovery and development.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(5), 2057–2067. [Link]

  • Wikipedia. (2023, December 29). Crystal structure prediction. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PubMed, 398(5), 2057-2067. [Link]

  • Zhang, G., et al. (2022). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • ACS Publications. (2018, May 19). Machine Learning and Energy Minimization Approaches for Crystal Structure Predictions: A Review and New Horizons. Chemistry of Materials. [Link]

  • LCGC International. (2023, September 13). Scientists Test a New Process for Small Molecule Structure Elucidation. [Link]

  • MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2026, January 29). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. [Link]

  • arXiv. (2024, October 18). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. [Link]

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • National Institutes of Health. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PubMed Central. [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Journal of Chemical Research. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

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  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • ResearchGate. (2025, December 21). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • PubMed. (2011, September 15). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. [Link]

  • Google Patents. (n.d.).
  • BMRB. (2016, January 31). wwPDB X-ray Structure Validation Summary Report i. [Link]

  • ResearchGate. (2024, March 21). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydro. [Link]

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • BMRB. (2016, January 31). wwPDB X-ray Structure Validation Summary Report i. [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

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Validation

A Comparative Spectroscopic Guide to Ethyl 6-chloro-2,3-difluorobenzoate and Its Structural Isomers

This guide provides an in-depth spectroscopic comparison of Ethyl 6-chloro-2,3-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis, and its derivatives.[1] By examining the nuances in Nuclea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 6-chloro-2,3-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis, and its derivatives.[1] By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain a deeper understanding of how subtle changes in molecular structure influence spectroscopic output. This knowledge is critical for unambiguous structural confirmation, quality control, and the rational design of new chemical entities.

Core Spectroscopic Profile of Ethyl 6-chloro-2,3-difluorobenzoate

Ethyl 6-chloro-2,3-difluorobenzoate (CAS 773135-52-7) is a polysubstituted benzene derivative with a molecular formula of C₉H₇ClF₂O₂ and a molecular weight of 220.60 g/mol .[1] Its structure presents a unique arrangement of electron-withdrawing groups (Cl, F) and an ethyl ester moiety, which gives rise to a distinct spectroscopic fingerprint.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. For a molecule like Ethyl 6-chloro-2,3-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are highly informative about their relative positions and the influence of the adjacent halogen substituents.

  • ¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents.[2] Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF), providing direct evidence of their proximity to fluorine atoms. The carbonyl carbon of the ester is typically found in the 160-170 ppm range.[2][3]

  • ¹⁹F NMR: As a 100% naturally abundant, spin ½ nucleus, ¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms.[4] For Ethyl 6-chloro-2,3-difluorobenzoate, two distinct signals are expected for the fluorine atoms at the C-2 and C-3 positions. Their chemical shifts and the coupling between them (³JFF) are diagnostic of their ortho relationship. The chemical shifts are typically reported relative to a CFCl₃ standard.[5][6][7]

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational modes for Ethyl 6-chloro-2,3-difluorobenzoate include:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1715-1730 cm⁻¹.[8][9] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[9]

  • C-O Stretch: Strong bands associated with the asymmetric and symmetric stretching of the ester C-O bonds are expected between 1300-1000 cm⁻¹.[9]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[10]

  • C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds are found in the fingerprint region (typically below 1400 cm⁻¹). C-F stretches are usually strong and appear in the 1350-1000 cm⁻¹ range.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl 6-chloro-2,3-difluorobenzoate, electron ionization (EI) MS would be expected to show:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 220. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak, a definitive indicator of a single chlorine atom.[11]

  • Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. The aromatic moiety stabilizes the molecular ion, leading to characteristic cleavages.[12]

Comparative Spectroscopic Analysis with Derivatives

Understanding how structural modifications affect spectroscopic data is crucial for identifying unknown compounds and verifying synthesis outcomes. Below, we compare the expected spectroscopic features of Ethyl 6-chloro-2,3-difluorobenzoate with two key derivatives.

Table 1: Comparative Spectroscopic Data Summary

CompoundKey ¹H NMR Features (Aromatic Region)Key ¹³C NMR Features (Aromatic Carbons)Key ¹⁹F NMR Features (δ, ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
Ethyl 6-chloro-2,3-difluorobenzoate Two coupled aromatic protons (doublet of doublets or multiplets)6 distinct signals, C-F and C-Cl carbons identifiable by shifts and couplings.Two distinct signals for F-2 and F-3.~1725 (C=O), ~1250 (C-O), ~1100 (C-F)220 (M⁺), 222 (M+2), 175 (M-OC₂H₅)
Ethyl 2,3-dichloro-6-fluorobenzoate Two coupled aromatic protons, shifted relative to the parent.6 distinct signals, C-F and C-Cl carbons identifiable.One signal for the single fluorine.~1730 (C=O), ~1250 (C-O), ~1080 (C-F)236 (M⁺), 238 (M+2), 240 (M+4)
Methyl 6-chloro-2,3-difluorobenzoate Two coupled aromatic protons, similar shifts to the ethyl ester.6 distinct signals, similar shifts to the ethyl ester.Two distinct signals for F-2 and F-3.~1725 (C=O), ~1250 (C-O), ~1100 (C-F)206 (M⁺), 208 (M+2), 175 (M-OCH₃)

Replacing the fluorine at C-2 with a chlorine atom to give Ethyl 2,3-dichloro-6-fluorobenzoate (CAS N/A, similar structure noted[13][14]) induces predictable spectroscopic changes.

  • NMR:

    • ¹⁹F NMR: The spectrum simplifies dramatically, showing only a single resonance for the remaining fluorine at C-6.

    • ¹H and ¹³C NMR: The substitution of fluorine with the less electronegative but larger chlorine atom will alter the electronic environment of the ring, causing shifts in the proton and carbon signals. The characteristic large C-F coupling for the carbon at position 2 will be absent.

  • MS: The molecular weight increases to 236 g/mol . The mass spectrum will now exhibit a more complex isotope pattern for the molecular ion, with M⁺, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms.[11]

Changing the ester group from ethyl to methyl (a common synthetic variation[15][16]) primarily affects the signals associated with the ester alkyl chain.

  • NMR:

    • ¹H NMR: The ethyl group's quartet and triplet are replaced by a sharp singlet for the methyl group (-OCH₃), typically around 3.9 ppm. The aromatic region will remain largely unchanged.

    • ¹³C NMR: The two signals for the ethyl group are replaced by a single methyl carbon signal around 52 ppm.[15] Aromatic carbon shifts will be minimally affected.

  • MS: The molecular weight decreases by 14 Da (the difference between a CH₂ group) to 206 g/mol . The primary fragmentation will now involve the loss of a methoxy group (-OCH₃, 31 Da).

Experimental Protocols & Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[17] For ¹⁹F NMR, an external standard like CFCl₃ is often used.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F NMR must be considered when setting the spectral width.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS or solvent residual peak.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Add_Std Add TMS Standard Prep->Add_Std Acq_H1 ¹H Spectrum Add_Std->Acq_H1 Insert into Spectrometer Acq_C13 ¹³C{¹H} Spectrum Acq_F19 ¹⁹F{¹H} Spectrum Proc Fourier Transform, Phase & Baseline Correction Acq_F19->Proc Process FID Calib Calibrate Spectrum Proc->Calib Analysis Assign Peaks, Determine Couplings Calib->Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation: For liquid samples like ethyl benzoates, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Spectrum: Record the spectrum of the sample. Typically, spectra are collected from 4000 cm⁻¹ to 400 cm⁻¹.[18] The final spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column (e.g., a nonpolar DB-5 or similar). The GC oven temperature program is optimized to separate the analyte from any impurities.

  • Mass Analysis: The eluent from the GC column is directed into the ion source of a mass spectrometer (typically an electron ionization source). The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

Logical Flow for Compound Identification

Identification_Flow Start Unknown Sample MS GC-MS Analysis Start->MS IR FT-IR Analysis Start->IR NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Start->NMR MW_Frag Determine Mol. Weight & Isotope Pattern MS->MW_Frag Func_Group Identify Functional Groups (C=O, C-O) IR->Func_Group Framework Elucidate C-H-F Framework & Connectivity NMR->Framework Structure Propose Structure MW_Frag->Structure Func_Group->Structure Framework->Structure Confirm Confirmed Structure: Ethyl 6-chloro-2,3- difluorobenzoate Structure->Confirm Data Consistent?

Caption: Integrated spectroscopic approach for structural elucidation.

Conclusion

The spectroscopic analysis of Ethyl 6-chloro-2,3-difluorobenzoate and its derivatives demonstrates the power of a multi-technique approach. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. By carefully analyzing shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently determine molecular structures and differentiate between closely related isomers. This guide serves as a foundational reference for professionals engaged in the synthesis and characterization of halogenated aromatic compounds.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Stewart, R., & Matuszek, K. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47(24), 4577-4584. [Link]

  • Paman, L. et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

  • Hang, W., & Marcus, R. K. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1691-1699. [Link]

  • Rao, V. et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. [Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated benzoic acid derivatives. Journal of Medicinal Chemistry, 11(1), 167-168. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(3), 477-482. [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy Handout. Illinois State University. [Link]

  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]

  • Provide the IR spectrum analysis for methyl benzoate. Brainly.com. [Link]

  • Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Hang, W., & Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Yu, J. X. (2016). New Frontiers and Developing Applications in 19F NMR. Molecules, 21(8), 987. [Link]

  • Ethyl-4-chlorobenzoate. NIST WebBook. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

  • Ethyl-4-chlorobenzoate. NIST WebBook. [Link]

  • Ethyl 4-chloro-2,6-difluorobenzoate. PubChem. [Link]

  • 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Methyl 2-chloro-6-fluorobenzoate. PubChem. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with Ethyl 6-chloro-2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount. Ethyl 6-chloro-2,3-difluorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount. Ethyl 6-chloro-2,3-difluorobenzoate stands out as a valuable and versatile building block, particularly in the synthesis of high-value compounds such as fluoroquinolone antibiotics. The presence of multiple halogen substituents with differential reactivity offers a unique platform for selective C-C and C-N bond formation, the success of which is critically dependent on the choice of an appropriate catalytic system.

This guide provides an in-depth comparison of the efficacy of various catalysts for key transformations involving Ethyl 6-chloro-2,3-difluorobenzoate. We will delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions and copper-catalyzed Ullmann-type reactions, supported by representative experimental data to inform your catalyst selection and reaction optimization.

The Strategic Importance of Ethyl 6-chloro-2,3-difluorobenzoate

The arrangement of the chloro and fluoro substituents on the benzoate ring is not arbitrary. The chlorine atom at the C-6 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, a consequence of the weaker C-Cl bond compared to the C-F bond. The fluorine atoms at the C-2 and C-3 positions, while more inert to direct catalytic activation, play a crucial role in modulating the electronic properties of the aromatic ring, influencing reactivity and the ultimate biological activity of the final product. A prime example of its application is in the synthesis of quinolone-class antibacterial agents, where the core scaffold is constructed through a series of strategic bond formations.

Catalyst Systems for C-N Bond Formation: A Comparative Analysis

The formation of a C-N bond at the C-6 position of Ethyl 6-chloro-2,3-difluorobenzoate is a critical step in the synthesis of many pharmaceutical intermediates. The two most prominent catalytic methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. The efficacy of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.

Key Catalyst Components:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used and are prized for their stability and ease of handling.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the key steps of oxidative addition and reductive elimination. Ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in the amination of challenging aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is frequently employed for its high basicity, leading to faster reaction rates.

Performance of Common Phosphine Ligands in the Amination of Aryl Chlorides (Representative Data)

LigandPalladium PrecatalystBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene1002-6>90
SPhos Pd(OAc)₂K₃PO₄Dioxane11012-2485-95
RuPhos Pd₂(dba)₃Cs₂CO₃Toluene1008-1680-90

This data is synthesized from studies on analogous electron-deficient aryl chlorides and serves as a strong predictive model for catalyst performance with Ethyl 6-chloro-2,3-difluorobenzoate.

Mechanistic Rationale for Ligand Choice: The steric bulk of ligands like XPhos and SPhos facilitates the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the C-Cl bond of the substrate. The electron-donating nature of these ligands also promotes the final reductive elimination step, regenerating the active catalyst and forming the desired C-N bond.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been revitalized through the development of ligand-accelerated protocols. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern Ullmann reactions can be performed under milder conditions with catalytic amounts of copper.[1]

Key Catalyst Components:

  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.

  • Ligand: Simple, inexpensive ligands such as N,N'-dimethylethylenediamine (DMEDA) or various amino acids can significantly accelerate the reaction.

  • Base: A strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.

  • Solvent: High-boiling polar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often required, although modern protocols are expanding the range of suitable solvents.

Ullmann vs. Buchwald-Hartwig: A Head-to-Head Comparison

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (abundant, less toxic)Palladium (precious metal)
Ligands Simple diamines, amino acidsBulky, electron-rich phosphines
Temperature Generally higher (100-180 °C)Milder (80-120 °C)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Cost LowerHigher

Causality Behind Experimental Choices: For large-scale industrial syntheses where cost is a major consideration, the development of an efficient Ullmann protocol can be highly advantageous. However, for medicinal chemistry applications involving complex and sensitive molecules, the milder conditions and broader functional group tolerance of the Buchwald-Hartwig amination often make it the preferred method.

Catalyst Systems for C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it can be effectively applied to Ethyl 6-chloro-2,3-difluorobenzoate to introduce a variety of aryl or vinyl substituents at the C-6 position.

Key Catalyst Components:

  • Palladium Catalyst: As with the Buchwald-Hartwig amination, Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts. The use of pre-formed palladacycles, such as G3-XPhos, can also offer enhanced stability and activity.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for achieving high yields with challenging aryl chlorides. XPhos, SPhos, and DavePhos are excellent choices.

  • Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used to activate the boronic acid partner.

Performance of Catalyst Systems in the Suzuki-Miyaura Coupling of Aryl Chlorides (Representative Data)

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O10012-18>90
G3-XPhos PalladacycleArylboronic acidK₃PO₄Dioxane1002-4>95
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Dioxane/H₂O10012~85

This data is based on studies with structurally similar electron-deficient aryl chlorides and provides a reliable guide for catalyst selection.

Experimental Protocols

The following protocols are provided as a starting point for the catalytic functionalization of Ethyl 6-chloro-2,3-difluorobenzoate. Optimization of reaction parameters may be necessary for specific substrates and coupling partners.

Protocol 1: Buchwald-Hartwig Amination with Piperazine

This protocol describes a typical procedure for the C-N bond formation, a key step in the synthesis of many fluoroquinolone antibiotics.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate

  • Piperazine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv.) and piperazine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the formation of a C-C bond at the C-6 position.

Materials:

  • Ethyl 6-chloro-2,3-difluorobenzoate

  • Phenylboronic acid

  • Pd(OAc)₂

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene under argon.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald_Hartwig Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArCl Ar-Cl ArCl->OxAdd PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord Pd_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L₂-Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation PdII_R L₂-Pd(II)(Ar)(R) Transmetalation->PdII_R Red_Elim Reductive Elimination PdII_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-R Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application in Fluoroquinolone Synthesis: A Workflow

The catalytic amination of Ethyl 6-chloro-2,3-difluorobenzoate is a key step in a multi-step synthesis of potent fluoroquinolone antibiotics like ciprofloxacin. The following workflow illustrates a plausible synthetic route.

Quinolone_Synthesis start Ethyl 6-chloro-2,3-difluorobenzoate step1 C-N Coupling (e.g., Buchwald-Hartwig with piperazine) start->step1 intermediate1 Ethyl 6-(piperazin-1-yl)-2,3-difluorobenzoate step1->intermediate1 step2 Reaction with Diethyl ethoxymethylenemalonate intermediate1->step2 intermediate2 Enamine Intermediate step2->intermediate2 step3 Thermal Cyclization (Gould-Jacobs reaction) intermediate2->step3 intermediate3 Ethyl 7-(piperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate step3->intermediate3 step4 N-Alkylation (e.g., with ethyl iodide) intermediate3->step4 intermediate4 Ethyl 1-ethyl-7-(piperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate step4->intermediate4 step5 Hydrolysis intermediate4->step5 final_product Fluoroquinolone Antibiotic (e.g., Ciprofloxacin analogue) step5->final_product

Caption: Synthetic workflow to a fluoroquinolone antibiotic.

Conclusion

The selection of an optimal catalyst for reactions involving Ethyl 6-chloro-2,3-difluorobenzoate is a critical decision that significantly impacts the efficiency and success of the synthesis. For C-N bond formation, the Buchwald-Hartwig amination with bulky, electron-rich phosphine ligands such as XPhos offers a robust and versatile approach with broad functional group tolerance, albeit at a higher cost. The modern Ullmann condensation provides a more economical alternative, particularly for large-scale production, though it may require more rigorous optimization of reaction conditions. For C-C bond formation, the Suzuki-Miyaura coupling, again employing advanced phosphine ligands, stands as the premier method.

By understanding the mechanistic principles behind these catalytic systems and leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of complex, high-value molecules.

References

  • Grohe, K., Zeiler, H. J., & Metzger, K. (1983). 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and intermediates for its preparation. U.S. Patent No. 4,670,444. Washington, DC: U.S.
  • Reddy, A. V., et al. (2018). Ciprofloxacin: A two-step process. Der Pharma Chemica, 10(3), 174-178. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation.
  • Wikipedia contributors. (2023, December 27). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2024, from [Link]

  • Wikipedia contributors. (2024, March 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 29, 2024, from [Link]

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Validation

How to confirm the identity of Ethyl 6-chloro-2,3-difluorobenzoate in a complex mixture

An Orthogonal Approach to Unambiguous Identification of Ethyl 6-chloro-2,3-difluorobenzoate in Complex Mixtures Introduction: The Analytical Challenge of Certainty In the realms of pharmaceutical development, agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Orthogonal Approach to Unambiguous Identification of Ethyl 6-chloro-2,3-difluorobenzoate in Complex Mixtures

Introduction: The Analytical Challenge of Certainty

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the definitive identification of a target molecule within a complex matrix is a foundational requirement. A reaction mixture, environmental sample, or final product is rarely pure; it is a composite of starting materials, byproducts, and the desired compound. Confirming the presence and structure of a specific molecule, such as Ethyl 6-chloro-2,3-difluorobenzoate, is not merely a matter of detection. It demands an evidentiary approach that is robust, reproducible, and scientifically irrefutable. The presence of isomers and structurally similar impurities can lead to false positives, making a single analytical technique insufficient for absolute confirmation.

This guide presents a multi-detector, orthogonal strategy for the high-confidence identification of Ethyl 6-chloro-2,3-difluorobenzoate. An orthogonal approach leverages multiple, independent analytical techniques where each method measures a different physical or chemical property of the analyte.[1][2] By building a self-validating system of corroborating data, we move from a hypothesis to a certainty. This guide is structured to walk researchers through a logical workflow, from initial separation and detection to absolute structural proof, explaining the causality behind each experimental choice.

The Orthogonal Workflow for Compound Confirmation

The core principle of this workflow is to generate independent data points that, when combined, leave no ambiguity about the analyte's identity. A chromatographic separation provides the initial isolation, mass spectrometry offers a precise molecular formula, and NMR spectroscopy delivers the definitive structural blueprint.

G cluster_0 Phase 1: Separation & Initial Detection cluster_1 Phase 2: Molecular Formula Determination cluster_2 Phase 3: Unambiguous Structure Elucidation cluster_3 Conclusion ComplexMixture Complex Mixture Sample Separation Chromatographic Separation (GC or HPLC) ComplexMixture->Separation Injection MS Mass Spectrometry (MS) Separation->MS Elution Purified Purified Fraction (from HPLC) Separation->Purified Fraction Collection HRMS High-Resolution MS (HRMS) MS->HRMS Accurate Mass Formula Hypothesized Molecular Formula (C₉H₇ClF₂O₂) HRMS->Formula ConfirmedID Confirmed Identity: Ethyl 6-chloro-2,3-difluorobenzoate Formula->ConfirmedID Corroboration NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Structure Definitive Structure Confirmed NMR->Structure Purified->NMR Structure->ConfirmedID Corroboration

Caption: Orthogonal workflow for compound identification.

Phase 1: Chromatographic Separation - Isolating the Target

The first step is to resolve the target analyte from other components in the mixture. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is an excellent choice for volatile and semi-volatile compounds that are thermally stable.[3] Ethyl 6-chloro-2,3-difluorobenzoate, as a relatively small ester, is well-suited for GC analysis. When coupled with a mass spectrometer, GC-MS provides two key pieces of identifying information: the retention time (RT), which is characteristic under specific conditions, and the mass spectrum. Electron Ionization (EI) is typically used, which imparts high energy to the molecule, causing reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" that can be compared against spectral libraries like NIST for tentative identification.

Trustworthiness: While a library match is a strong indicator, it is not definitive proof. Co-eluting compounds or isomers can produce similar fragmentation patterns. Therefore, a GC-MS result should be treated as a strong hypothesis that requires further confirmation.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS)

Expertise & Experience: If the mixture contains non-volatile components or if the analyte is thermally labile, HPLC is the superior separation technique.[4] For Ethyl 6-chloro-2,3-difluorobenzoate, a reversed-phase C18 column is typically effective. HPLC is often coupled with detectors like a Photodiode Array (PDA) detector and a mass spectrometer.[5] A PDA detector provides a UV-Vis spectrum of the eluting peak, offering another layer of data. More importantly, LC-MS using soft ionization techniques like Electrospray Ionization (ESI) typically yields a strong signal for the intact protonated molecule ([M+H]⁺). This provides the molecular weight, which is complementary to the fragmentation data from GC-MS.

Trustworthiness: The combination of retention time, UV-Vis spectrum, and molecular weight from LC-MS provides higher confidence than GC-MS alone. However, it still cannot definitively distinguish between isomers, which will have the same molecular weight and often similar UV spectra.[5][6]

Phase 2: High-Resolution Mass Spectrometry (HRMS) - The Elemental Formula

Expertise & Experience: Standard mass spectrometry measures the mass-to-charge ratio (m/z) to a nominal (integer) mass. This is often insufficient for unambiguous identification. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures m/z with extremely high accuracy (typically < 5 ppm).[7][8] This precision allows for the determination of the elemental formula of the molecule.[9]

For Ethyl 6-chloro-2,3-difluorobenzoate, the molecular formula is C₉H₇ClF₂O₂.[10]

  • Monoisotopic Mass: 220.0099 Da

An HRMS instrument can measure the mass to several decimal places. By inputting the measured accurate mass into a formula calculator, we can obtain a short list of possible elemental compositions.[11] The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1), which further corroborates the assigned formula.

Trustworthiness: Obtaining an accurate mass measurement that matches the theoretical mass of C₉H₇ClF₂O₂ within a few ppm, combined with the correct chlorine isotopic pattern, provides very high confidence in the elemental formula. It effectively rules out other combinations of atoms that might have the same nominal mass. However, it still cannot differentiate isomers.

Phase 3: NMR Spectroscopy - The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[12][13] It provides information on the chemical environment and connectivity of each atom in the molecule. For absolute confirmation of Ethyl 6-chloro-2,3-difluorobenzoate, a suite of NMR experiments is essential. The sample for NMR analysis should be isolated and purified, for which fraction collection from an HPLC run is ideal.

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Comparative

A Senior Application Scientist's Guide to Stereochemical Control in Reactions of Ethyl 6-chloro-2,3-difluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Scaffolds and Stereoisomerism In the landscape of modern drug discovery and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds and Stereoisomerism

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 6-chloro-2,3-difluorobenzoate stands out as a highly versatile and reactive building block, featuring a polysubstituted aromatic ring primed for functionalization.[2] Its structure, characterized by multiple halogen substituents and an activating ester group, presents unique opportunities for synthetic diversification.

However, the synthesis of bioactive molecules transcends mere constitutional connectivity; it demands precise control over the three-dimensional arrangement of atoms. The biological activity of enantiomers can differ profoundly, with one providing therapeutic benefit while the other might be inactive or even harmful.[3] This guide provides an in-depth assessment of the stereochemical outcomes of products derived from Ethyl 6-chloro-2,3-difluorobenzoate. We will move beyond simple protocols to explore the underlying principles of stereocontrol, compare key synthetic strategies, and provide the experimental context needed for practical application in the laboratory.

Part 1: Foundational Reactivity of the Aromatic Core

The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of Ethyl 6-chloro-2,3-difluorobenzoate is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Unlike the more common electrophilic substitutions seen with electron-rich aromatic rings, the SNAr pathway is characteristic of electron-deficient rings, a condition created here by the electron-withdrawing nature of the two fluorine atoms, the chlorine atom, and the ethyl ester group.[4][5]

The reaction proceeds via a two-step addition-elimination sequence:

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (a halogen in this case). This initial attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the net substitution of the nucleophile for the halide.[5]

The presence of electron-withdrawing groups is critical, as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4][6]

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Regioselectivity: Which Halogen Leaves?

A key consideration is the site of nucleophilic attack. The molecule possesses three potential halogen leaving groups. Computational studies indicate that the fluorine atom at the C2 position exhibits the highest susceptibility to nucleophilic displacement.[2] This enhanced reactivity is attributed to the combined inductive electron-withdrawing effects of the adjacent ester group at C1 and the chlorine atom at C6, which maximally stabilize the negative charge developed at the site of attack in the Meisenheimer intermediate.[2] Therefore, reactions with most nucleophiles are expected to preferentially yield products of C2-fluorine substitution.

Part 2: A Comparative Guide to Inducing Stereoselectivity

Achieving stereocontrol in SNAr reactions on an achiral substrate like Ethyl 6-chloro-2,3-difluorobenzoate requires the introduction of a chiral influence. This can be accomplished through several distinct strategies, each with its own mechanistic rationale and practical advantages.

Strategy A: Diastereoselective Substitution with Chiral Nucleophiles

The most direct method for introducing chirality is to employ a nucleophile that is itself chiral. When a single enantiomer of a chiral nucleophile (e.g., a chiral amine or alcohol) reacts with the prochiral aromatic ring, the transition states leading to the two possible product diastereomers are not isoenergetic.

  • Causality of Selection: The pre-existing stereocenter in the nucleophile creates a diastereomeric relationship in the transition states. Steric and electronic interactions between the chiral nucleophile and the substituents on the aromatic ring will favor the lower-energy pathway, leading to an excess of one diastereomer. The level of diastereoselectivity is a direct function of the energy difference (ΔΔG‡) between these competing transition states.

Diastereoselective_SNAr cluster_reactants Reactants cluster_transition Transition States cluster_products Products Reactants Ethyl 6-chloro-2,3-difluorobenzoate (Prochiral) TS1 Transition State 1 (Diastereomeric) Reactants->TS1 ΔG‡₁ TS2 Transition State 2 (Diastereomeric) Reactants->TS2 ΔG‡₂ (ΔG‡₁ ≠ ΔG‡₂) ChiralNu Chiral Nucleophile (R*–Nu⁻) (Single Enantiomer) Product1 Product Diastereomer 1 TS1->Product1 Major Product Product2 Product Diastereomer 2 TS2->Product2 Minor Product

Caption: Energy profile for a diastereoselective SNAr reaction.

Strategy B: Enantioselective Catalysis

Enantioselective catalysis is a more sophisticated and powerful approach where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction between an achiral nucleophile and the substrate. This strategy avoids the need to append and potentially remove a chiral auxiliary.

Chiral small organic molecules can catalyze reactions with high enantioselectivity.[3] For SNAr reactions, catalysts capable of hydrogen bonding are particularly effective.

  • Mechanism of Action: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), or hydrogen-bond donors like (thio)ureas, can activate the system.[7][8] They can operate by either activating the electrophile through hydrogen bonding to the electron-withdrawing groups, making the ring more electron-deficient, or by binding and orienting the nucleophile. This non-covalent interaction within the catalyst-substrate complex forces the reaction to proceed through a specific, lower-energy, enantioselective transition state.[7]

Chiral complexes of transition metals (e.g., Palladium, Nickel, Rhodium) are mainstays of asymmetric synthesis.[9][10]

  • Mechanism of Action: In this context, a mechanism would typically involve the formation of a metal complex with the aromatic substrate. Chiral ligands coordinated to the metal center create a well-defined, rigid chiral pocket.[3] The nucleophile is then delivered to the aromatic ring from a specific trajectory dictated by the steric and electronic properties of the chiral ligand environment, leading to the preferential formation of one enantiomer.

This is a specialized subset particularly useful for reactions involving an anionic nucleophile (like KF or NaN₃) that has poor solubility in organic solvents.

  • Mechanism of Action: A chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium salt) forms a lipophilic ion pair with the nucleophile anion.[11] This chiral ion pair is soluble in the organic phase, where it delivers the nucleophile to the substrate. The close association between the catalyst's chiral cation and the nucleophile's anion ensures that the nucleophile attacks the aromatic ring from a specific face, inducing enantioselectivity.[11]

Comparative Summary of Catalytic Strategies
Catalyst TypeGeneral MechanismKey AdvantagesPotential Challenges
Organocatalysis Non-covalent interactions (e.g., H-bonding) create a chiral environment.[7]Often metal-free, less sensitive to air/moisture, readily available catalysts.May require higher catalyst loadings; substrate scope can be limited.
Transition Metal Formation of a chiral metal-ligand complex that directs nucleophilic attack.[3]High turnovers (low catalyst loading), broad substrate scope, high enantioselectivities.Metal toxicity concerns (pharma), sensitivity to air/moisture, cost of ligands/metals.
Phase-Transfer Chiral ion-pairing facilitates transport and enantioselective delivery of anionic nucleophiles.[11]Excellent for poorly soluble nucleophiles, often uses inexpensive reagents (e.g., KF).Limited to specific nucleophile types; catalyst efficiency can be sensitive to conditions.

Part 3: Experimental Frameworks and Protocols

The following protocols are representative and should be optimized for specific nucleophiles and catalytic systems.

Experimental Protocol 1: General Procedure for a Non-Stereoselective SNAr

This baseline protocol illustrates the fundamental conditions required for the reaction, from which more complex stereoselective variants can be developed.

  • Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv).

  • Solvent & Reagents: Add an appropriate polar aprotic solvent (e.g., DMF, DMSO, or NMP). Add the desired nucleophile (1.1-1.5 equiv) and a non-nucleophilic base if required (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) to scavenge the fluoride byproduct.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol 2: Representative Procedure for an Organocatalyzed Asymmetric SNAr

This protocol outlines a general approach for achieving enantioselectivity using a chiral phosphoric acid (CPA) catalyst.

  • Setup: To an oven-dried vial under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP or a derivative, 0.05-0.10 equiv).

  • Solvent & Reagents: Add a non-polar solvent such as toluene or dichloromethane. Add Ethyl 6-chloro-2,3-difluorobenzoate (1.0 equiv).

  • Pre-Stir/Cooling: Stir the catalyst and substrate for 10-15 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C), as lower temperatures often enhance enantioselectivity.

  • Addition: Slowly add the nucleophile (1.2 equiv) over a period of 10-30 minutes. If the nucleophile is generated in situ, add its precursor and the activating agent.

  • Reaction: Allow the reaction to stir at the set temperature for 12-48 hours.

  • Monitoring & Workup: Monitor progress by chiral HPLC to determine both conversion and enantiomeric excess (ee). Once complete, quench the reaction (e.g., with saturated aq. NH₄Cl) and proceed with a standard aqueous workup and purification as described in Protocol 1.

Hypothetical Performance Data for Asymmetric SNAr with a Chiral Amine

The following table presents hypothetical data to illustrate how different catalytic systems might perform in the reaction of Ethyl 6-chloro-2,3-difluorobenzoate with an achiral amine nucleophile, leading to a chiral product.

EntryCatalyst SystemCatalyst Loading (mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Chiral Phosphoric Acid (CPA)1008592
2(R)-BINAP / Pd₂(dba)₃5259195
3Chiral Quat. Ammonium Salt10257888
4Chiral N-Heterocyclic Carbene10-208290

Conclusion and Future Outlook

Ethyl 6-chloro-2,3-difluorobenzoate is a powerful substrate for constructing complex, functionalized aromatic molecules. While its inherent reactivity is governed by the SNAr mechanism, achieving stereocontrol is not intrinsic and requires deliberate synthetic design. The choice between using a chiral nucleophile for a diastereoselective reaction or employing a catalytic amount of a chiral entity for an enantioselective transformation depends on the specific target molecule, atom economy considerations, and available resources.

The field continues to advance, with ongoing research into more efficient and novel chiral catalysts—including dual-catalysis systems and photoredox methods—that promise to further expand the synthetic utility of building blocks like Ethyl 6-chloro-2,3-difluorobenzoate. For the medicinal or materials chemist, a thorough understanding of these stereochemical control strategies is paramount to translating a simple aromatic starting material into a high-value, stereochemically pure final product.

References

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  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]

  • Title: Synergistic Transition Metal and Hydrogen Bonding Phase-Transfer Catalysis Enables Enantioconvergent Allylic Fluorination with KF Source: American Chemical Society URL: [Link]

  • Title: Organocatalytic Strategies Towards Chiral Fluorinated Molecules as Precursors of Bioactive Compounds Source: ScholarBank@NUS URL: [Link]

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  • Title: Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis Source: Hilaris Publisher URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis Source: Journal of Synthetic Organic Chemistry, Japan URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Concerted nucleophilic aromatic substitutions Source: Harvard DASH URL: [Link]

  • Title: Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions Source: MDPI URL: [Link]

  • Title: The Ghosh Laboratory: New Asymmetric Synthesis Research Source: Purdue Chemistry URL: [Link]

  • Title: Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters Source: Chemical Science (RSC Publishing) URL: [Link]

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